6-Aminopyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-aminopyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQVENVAWVSTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308409 | |
| Record name | 6-Amino-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75903-58-1 | |
| Record name | 6-Amino-2-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201308409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminopyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of 6-Aminopyridine-2-sulfonamide
Abstract
6-Aminopyridine-2-sulfonamide is a heterocyclic organic compound featuring a pyridine core substituted with both an amino and a sulfonamide functional group. This unique bifunctional architecture makes it a valuable and versatile building block in medicinal chemistry and materials science. As a key intermediate, it serves as a scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical identity, physicochemical characteristics, spectroscopic profile, plausible synthetic routes, and key applications, tailored for researchers and professionals in drug development.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical properties. This compound is identified by the CAS Number 75903-58-1. Its structure consists of a pyridine ring, an amino group at the 6-position, and a sulfonamide group at the 2-position.
dot digraph "Molecular_Structure_of_6_Aminopyridine_2_sulfonamide" { graph [layout=neato, overlap=false, splines=true, bgcolor="transparent", size="4,3", ratio=fill]; node [fontname="Arial", fontsize=12, shape=plaintext, fontcolor="#202124"]; edge [color="#202124", len=1.2];
// Nodes for the core structure and functional groups pyridine_ring [label="Pyridine Ring", pos="0,0!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amino_group [label="6-Amino Group\n(-NH₂)", pos="-2,1!", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; sulfonamide_group [label="2-Sulfonamide Group\n(-SO₂NH₂)", pos="2,1!", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges to show connectivity amino_group -> pyridine_ring [color="#4285F4", arrowhead=normal]; sulfonamide_group -> pyridine_ring [color="#34A853", arrowhead=normal]; }
Caption: Logical relationship of functional groups in this compound.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 75903-58-1 | |
| Molecular Formula | C₅H₇N₃O₂S | |
| Molecular Weight | 173.2 g/mol | |
| IUPAC Name | 6-amino-2-pyridinesulfonamide | |
| Appearance | Solid | |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |
Spectroscopic Characterization Profile
For any scientist working on novel synthesis, positive identification of intermediates and final products is paramount. While specific spectral data for this compound requires direct acquisition[2], its structure allows for the confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be characteristic. The three protons on the pyridine ring should appear as a complex multiplet system in the aromatic region (typically δ 6.5-8.0 ppm). The two protons of the 6-amino group (-NH₂) and the two protons of the sulfonamide group (-SO₂NH₂) would likely appear as two distinct broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The protons of the primary amine group often appear around δ 5.9 ppm, while the sulfonamide protons are typically more downfield, in the range of δ 8.8-10.2 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, located in the aromatic region (δ 110-160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides a valuable fingerprint for the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: Two distinct sets of bands are anticipated. The primary aromatic amine (6-NH₂) will show two bands in the 3300-3500 cm⁻¹ region, while the sulfonamide (SO₂NH₂) N-H stretch will appear in the 3140-3350 cm⁻¹ range.[3]
-
S=O Stretching: The sulfonamide group is characterized by strong, distinct asymmetric and symmetric stretching vibrations, typically found near 1310-1320 cm⁻¹ and 1140-1155 cm⁻¹, respectively.[3]
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.[3]
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, this compound (MW=173.19) is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 174.2.
Synthesis and Reactivity
dot digraph "Synthesis_Workflow" { graph [bgcolor="transparent", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];
start [label="2-Aminopyridine Derivative\n(Starting Material)"]; step1 [label="Sulfonation\n(e.g., Chlorosulfonic Acid)"]; intermediate [label="Aminopyridine Sulfonyl Chloride\n(Intermediate)"]; step2 [label="Amination\n(e.g., Aqueous Ammonia)"]; product [label="this compound\n(Final Product)"]; purify [label="Purification & Characterization\n(Chromatography, Spectroscopy)", fillcolor="#E6F4EA"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; product -> purify; }
Caption: General workflow for the synthesis of aminopyridine sulfonamides.
Proposed Synthetic Protocol
This protocol is a representative, logical pathway. The critical step is achieving regioselective sulfonation at the 2-position, which is influenced by the directing effects of the amino group and the pyridine nitrogen.
-
Step 1: Chlorosulfonation of 2-Aminopyridine.
-
Rationale: 2-Aminopyridine is a readily available starting material.[7] Chlorosulfonic acid is a powerful sulfonating agent that can directly introduce the -SO₂Cl group. The reaction must be performed at low temperature to control its high reactivity.
-
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere (N₂), cool chlorosulfonic acid (approx. 3-4 molar equivalents) to 0°C.
-
Slowly and cautiously add 2-aminopyridine (1 molar equivalent) in portions, ensuring the temperature does not exceed 5-10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 60-70°C) for several hours to drive the reaction to completion.
-
Cool the reaction mixture and carefully pour it onto crushed ice. The intermediate, 6-aminopyridine-2-sulfonyl chloride, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
-
Step 2: Amination of the Sulfonyl Chloride Intermediate.
-
Rationale: The sulfonyl chloride is a reactive electrophile. Reacting it with an ammonia source converts it to the desired sulfonamide.
-
Procedure:
-
Suspend the crude 6-aminopyridine-2-sulfonyl chloride in a suitable solvent like THF or dioxane.
-
Add an excess of concentrated aqueous ammonia solution dropwise at 0°C.
-
Stir the mixture vigorously for several hours, allowing it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
-
Step 3: Validation.
-
The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by melting point analysis.
-
Chemical Reactivity
The molecule's reactivity is dictated by its three key components:
-
6-Amino Group: This primary aromatic amine can undergo typical reactions such as acylation, alkylation, and diazotization.
-
Sulfonamide Group: The N-H protons are acidic and can be deprotonated with a base, allowing for subsequent alkylation or other modifications at the sulfonamide nitrogen.
-
Pyridine Ring: The electron-rich ring is activated towards certain electrophilic substitutions, though the positions are directed by the existing substituents. It can also coordinate with metal centers.[8]
Applications in Research and Drug Development
The true value of this compound lies in its application as a molecular scaffold. The sulfonamide functional group is a cornerstone pharmacophore in a wide array of therapeutics.[9]
-
Antimicrobial Agents: Sulfonamides were among the first effective antibacterial drugs.[10] This scaffold serves as a starting point for synthesizing novel sulfonamide derivatives with potential activity against various bacterial and fungal pathogens.[1][10]
-
Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology. This compound provides a pre-functionalized pyridine core that can be elaborated into more complex molecules targeting specific protein kinases.
-
Anti-inflammatory Drugs: Some sulfonamides, like celecoxib, are potent anti-inflammatory agents. This building block can be used in the design and synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs).[11]
-
Materials Science: The aromatic and functionalized nature of the molecule lends itself to research in novel dyes and fluorescent probes, where the electronic properties can be tuned through chemical modification.[1]
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. This compound should be handled with care, following standard laboratory procedures.
| Hazard Information | Description | Reference(s) |
| Pictograms | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.[12][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Avoid formation of dust and inhalation.[12]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a foundational building block for chemical synthesis, particularly in the realm of drug discovery. Its combination of a pyridine nucleus, an amino group, and a sulfonamide moiety provides multiple points for chemical modification, enabling the creation of diverse molecular libraries. A firm grasp of its fundamental properties—from its spectroscopic fingerprint to its safe handling—is crucial for any researcher aiming to leverage its synthetic potential to develop the next generation of therapeutics and advanced materials.
References
- 1. This compound [myskinrecipes.com]
- 2. 75903-58-1|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. 6-Aminopyridine-2-carboxylic acid(23628-31-1) 1H NMR [m.chemicalbook.com]
- 5. 6-Aminopyridine-3-carboxamide(329-89-5) 1H NMR [m.chemicalbook.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. biochemopharma.fr [biochemopharma.fr]
- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
An In-depth Technical Guide to the Synthesis of 6-Aminopyridine-2-sulfonamide
Foreword: The Strategic Importance of 6-Aminopyridine-2-sulfonamide in Modern Drug Discovery
This compound, a key heterocyclic building block, has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a wide array of bioactive molecules. The presence of both a nucleophilic amino group and a sulfonamide moiety on the pyridine scaffold allows for diverse chemical modifications, making it a valuable precursor in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
I. Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound (Target Molecule 1 ) presents a unique set of challenges, primarily centered on achieving regioselective functionalization of the pyridine ring. A retrosynthetic analysis reveals several plausible disconnection strategies.
Caption: Retrosynthetic analysis of this compound.
Two primary strategies emerge from this analysis:
-
Late-stage Ammonolysis: This approach involves the initial synthesis of a key intermediate, 6-amino-2-pyridinesulfonyl chloride, followed by its reaction with ammonia. The main challenge here is the regioselective introduction of the sulfonyl chloride group onto a pre-existing aminopyridine scaffold.
-
Direct Sulfamoylation: This strategy entails the direct introduction of the sulfonamide group onto a suitably activated 6-aminopyridine derivative, such as a 2-halo-6-aminopyridine.
This guide will focus on the most logical and potentially scalable pathway, which commences with a readily available starting material, 2,6-diaminopyridine.
II. Recommended Synthetic Pathway: From 2,6-Diaminopyridine to this compound
This proposed three-step synthesis offers a logical and efficient route to the target molecule, capitalizing on well-established chemical transformations.
Caption: Proposed three-step synthesis of this compound.
Step 1: Selective Monodiazotization of 2,6-Diaminopyridine
The cornerstone of this synthesis is the selective reaction of one of the two amino groups in 2,6-diaminopyridine. Due to the symmetrical nature of the starting material, the initial diazotization is not regioselective in the traditional sense, but rather a matter of controlling the stoichiometry to favor the mono-substituted product.
Causality: The diazotization of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) is a classic and reliable method for generating diazonium salts.[1] By carefully controlling the reaction temperature and the molar equivalents of the reagents, it is possible to achieve selective monodiazotization. The electron-donating nature of the remaining amino group can influence the stability and subsequent reactivity of the formed diazonium salt.
Experimental Protocol:
-
To a stirred suspension of 2,6-diaminopyridine (1.0 eq) in aqueous hydrochloric acid (e.g., 3 M) at 0-5 °C, a solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for a specified period (typically 30-60 minutes) to ensure complete formation of the 6-amino-2-diazoniumpyridine salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
Step 2: Conversion of the Diazonium Salt to 6-Amino-2-pyridinesulfonyl Chloride
The diazonium salt intermediate is then converted to the corresponding sulfonyl chloride. This transformation is typically achieved through a copper-catalyzed reaction with sulfur dioxide, followed by treatment with a chlorinating agent.
Causality: The Sandmeyer-type reaction provides a robust method for the conversion of aryl diazonium salts to a variety of functional groups. In this specific case, sulfur dioxide acts as the source of the sulfonyl group, and a copper(I) or copper(II) salt catalyzes the reaction. The resulting sulfonic acid or sulfinate intermediate is then chlorinated to yield the desired sulfonyl chloride.
Experimental Protocol:
-
The cold solution of the 6-amino-2-diazoniumpyridine salt from Step 1 is added portion-wise to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(II) chloride at a controlled temperature.
-
The reaction mixture is stirred until the evolution of nitrogen gas ceases.
-
The intermediate pyridines-2-sulfinic acid is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to afford 6-amino-2-pyridinesulfonyl chloride.[2][3][4]
-
The product is then isolated by extraction and purified, for example, by column chromatography.
Step 3: Ammonolysis of 6-Amino-2-pyridinesulfonyl Chloride
The final step involves the reaction of the synthesized sulfonyl chloride with ammonia to form the target sulfonamide.
Causality: Sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic attack by amines to form stable sulfonamides. The reaction with ammonia provides the primary sulfonamide.
Experimental Protocol:
-
6-Amino-2-pyridinesulfonyl chloride (1.0 eq) is dissolved in a suitable inert solvent (e.g., tetrahydrofuran or dichloromethane).
-
The solution is cooled in an ice bath, and aqueous ammonia (an excess) is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The product, this compound, is then isolated by extraction and purified by recrystallization or column chromatography.
III. Alternative Synthetic Strategies
While the proposed pathway utilizing 2,6-diaminopyridine is theoretically sound, other approaches warrant consideration, particularly if challenges in selectivity or yield are encountered.
Strategy B: Synthesis from 2-Amino-6-halopyridine
An alternative route begins with a 2-amino-6-halopyridine, such as 2-amino-6-chloropyridine. This strategy involves the introduction of the sulfur-containing moiety at the 2-position, displacing the halide.
-
Sulfination: The 2-amino-6-halopyridine can be reacted with a sulfinating agent, such as sodium dithionite or a sulfinate salt, under palladium catalysis to introduce a sulfinate group at the 2-position.
-
Oxidative Chlorination: The resulting 6-aminopyridine-2-sulfinate is then oxidized and chlorinated in one pot using a reagent like N-chlorosuccinimide to form 6-amino-2-pyridinesulfonyl chloride.
-
Ammonolysis: The final step is the ammonolysis of the sulfonyl chloride, as described in the primary synthetic pathway.
This approach offers the advantage of starting with a differentially functionalized pyridine ring, potentially simplifying the regioselectivity challenges.
IV. Characterization and Quality Control
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the 3200-3500 cm⁻¹ region), as well as the asymmetric and symmetric S=O stretching vibrations of the sulfonamide (around 1350 and 1160 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (173.19 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Table 1: Key Analytical Characterization Data for this compound.
V. Safety Considerations
The synthesis of this compound involves the use of potentially hazardous materials. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.
-
Sodium Nitrite: Toxic if swallowed. Handle with care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sulfur Dioxide: Toxic and corrosive gas. Handle only in a well-ventilated fume hood.
-
N-Chlorosuccinimide: Corrosive and an oxidizing agent.
-
Ammonia: Corrosive and toxic.
Consult the Safety Data Sheets (SDS) for all reagents before use.
VI. Conclusion
The synthesis of this compound, while not extensively detailed in readily available literature, can be logically approached through a multi-step sequence starting from 2,6-diaminopyridine. The key steps of selective monodiazotization, conversion to the sulfonyl chloride, and subsequent ammonolysis are based on well-established and reliable organic transformations. This guide provides a robust framework for researchers to successfully synthesize this valuable building block, empowering further advancements in the design and development of novel therapeutics. Careful execution of the described protocols and adherence to safety guidelines are paramount for achieving the desired outcome.
VII. References
[5] Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. --INVALID-LINK--
[6] Google Patents. (2004). WO2004020401A1 - Synthesis of sulfonamide derivatives. --INVALID-LINK--
[7] ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. --INVALID-LINK--
[8] Guidechem. (n.d.). What is 2-Amino-6-chloropyridine and how is it synthesized?. --INVALID-LINK--
Guidechem. (n.d.). How can 2,6-diaminopyridine be synthesized?. --INVALID-LINK--
[9] National Center for Biotechnology Information. (n.d.). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. --INVALID-LINK--
ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis. --INVALID-LINK--
[10] Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. --INVALID-LINK--
[1] Organic Chemistry Portal. (n.d.). Diazotisation. --INVALID-LINK--
[11] BLD Pharm. (n.d.). 75903-58-1|this compound. --INVALID-LINK--
[12] Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
[13] Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines. --INVALID-LINK--
[14] Google Patents. (2007). CN101029021A - Production of 2,6-diamino-pyridine. --INVALID-LINK--
ResearchGate. (2014). Synthesis of 2-aminopyridine substituted benzene sulphonamides. --INVALID-LINK--
[15] Google Patents. (2011). CN102276526B - Synthesis method of 2-amino pyridine compounds. --INVALID-LINK--
[16] Google Patents. (1963). US3096337A - Process for the preparation of amino-halogenopyridines. --INVALID-LINK--
[17] Studylib. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. --INVALID-LINK--
[18] Google Patents. (1994). US5283338A - Process for the preparation of 2-chloropyridines. --INVALID-LINK--
[19] National Center for Biotechnology Information. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. --INVALID-LINK--
[20] Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. --INVALID-LINK--
[2] National Center for Biotechnology Information. (2013). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. --INVALID-LINK--
[3] National Center for Biotechnology Information. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. --INVALID-LINK--
[21] National Center for Biotechnology Information. (1990). Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia. --INVALID-LINK--
[4] SciSpace. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. --INVALID-LINK--
[22] Google Patents. (1999). US5939553A - Process for preparing pyridine-2,6-diamines. --INVALID-LINK--
Google Patents. (1982). US3985759A - Process for preparing 2-amino-5-chloropyridine. --INVALID-LINK--
Google Patents. (1982). US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. --INVALID-LINK--
MDPI. (2023). 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell. --INVALID-LINK--
ResearchGate. (2018). Reaction of 1-amino-2-imino-pyridine with PhNCS and DMF. --INVALID-LINK--
National Center for Biotechnology Information. (2013). The role of 2,6-diaminopyridine ligands in the isolation of an unprecedented, low-valent tin complex. --INVALID-LINK--
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Applications of N-Chlorosuccinimide in Organic Synthesis - chemicalbook [chemicalbook.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. US3907769A - Azo compounds containing a 2,6-diaminopyridine coupler component - Google Patents [patents.google.com]
- 6. 75903-58-1|this compound|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. ripublication.com [ripublication.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. This compound [myskinrecipes.com]
- 11. Page loading... [guidechem.com]
- 12. US5162511A - Nitrosating and diazotizing reagents and reactions - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible sulfur dioxide capture by amino acids containing a single amino group at low sulfur dioxide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 18. Intramolecular proton transfer effects on 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 20. This compound | 75903-58-1 [sigmaaldrich.com]
- 21. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SYNTHESIS OF 2-AMINO-6-(NITROIMIDAZOLYL)THIOPURINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
6-Aminopyridine-2-sulfonamide chemical structure and analysis
An In-depth Technical Guide to 6-Aminopyridine-2-sulfonamide: Chemical Structure and Analysis
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. As a bifunctional molecule, it serves as a critical building block and key intermediate in organic and medicinal chemistry.[1] Its structural motifs are present in a range of biologically active compounds, making it a molecule of significant interest for drug discovery and development professionals. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and kinase inhibitor drugs.[1][2]
This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and detailed analytical methodologies for the characterization and quality control of this compound. The protocols and insights presented herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind experimental choices to ensure robust and reliable results.
Chemical Structure and Physicochemical Properties
The structural integrity and purity of this compound are paramount for its application in synthesis and drug development. An understanding of its fundamental properties is the first step in developing appropriate analytical methods.
Chemical Structure
The molecule consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. An amino group (-NH₂) is attached at the 6-position, and a sulfonamide group (-SO₂NH₂) is at the 2-position. The presence of both a basic amino group and an acidic sulfonamide proton gives the molecule distinct chemical characteristics.
References
Unveiling the Core Mechanism of 6-Aminopyridine-2-sulfonamide: A Technical Guide for Researchers
This guide provides an in-depth exploration of the probable mechanism of action of 6-Aminopyridine-2-sulfonamide, a heterocyclic sulfonamide. While direct and extensive research on this specific molecule is limited in publicly accessible literature, its structural features strongly suggest its role as a potent inhibitor of carbonic anhydrases. This document will, therefore, elucidate the well-established mechanism of action for pyridine-containing sulfonamides as a class, using this compound as a representative scaffold. We will delve into the molecular interactions, the causality behind experimental choices for its characterization, and the potential therapeutic implications.
Introduction: The Significance of the Sulfonamide Moiety in Drug Discovery
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Historically recognized for their antibacterial properties, the "sulfa drugs" were among the first synthetic antimicrobial agents used systemically.[1] Their mechanism in bacteria involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[2][3] As humans obtain folate from their diet, this pathway offers selective toxicity against bacteria.[2]
Beyond their antimicrobial applications, the versatility of the sulfonamide scaffold has led to the development of drugs for a multitude of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. A pivotal role of many non-antibacterial sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[4]
The Primary Target: Carbonic Anhydrases
Carbonic anhydrases (CAs, EC 4.2.1.1) are ancient and widespread enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and a proton (H⁺).[4][5] This seemingly simple reaction is fundamental to a vast number of physiological processes, including:
-
pH homeostasis
-
CO₂ and bicarbonate transport
-
Respiration
-
Electrolyte secretion
-
Biosynthetic pathways
In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization. The dysregulation of these isoforms is implicated in various pathologies, making them attractive therapeutic targets.[6] For instance, inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[3][6]
The Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase
The core of this compound's presumed mechanism of action lies in its ability to act as a potent inhibitor of carbonic anhydrase. This inhibition is achieved through a direct interaction with the enzyme's active site.
The Catalytic Role of the Zinc Ion
The active site of a-carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for its catalytic activity.[4][7] This zinc ion is coordinated by the imidazole rings of three conserved histidine residues and a water molecule.[4] The positively charged zinc ion lowers the pKa of the bound water molecule, facilitating its deprotonation to a hydroxide ion, which is a potent nucleophile.[4] This zinc-bound hydroxide then attacks a CO₂ molecule that has diffused into the active site, converting it to bicarbonate.
The Binding of this compound to the Active Site
Primary sulfonamides, such as this compound, are high-affinity inhibitors of carbonic anhydrases. Their inhibitory action stems from the coordination of the deprotonated sulfonamide nitrogen to the active site zinc ion.[8][9] This binding event displaces the catalytically crucial water molecule/hydroxide ion.[10]
The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide group and active site residues, most notably the side chain of a conserved threonine residue (Thr199 in CA II).[9][10] The aromatic pyridine ring and the amino group of this compound can form additional interactions with other residues in the active site, which can influence its binding affinity and isoform selectivity.[11]
References
- 1. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aklectures.com [aklectures.com]
- 5. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Trajectory of 6-Aminopyridine-2-sulfonamide Derivatives in Drug Discovery: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its diverse pharmacological activities.[1] When integrated into a heterocyclic framework like pyridine, the resulting pyridosulfonamide scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. This technical guide delves into the burgeoning field of 6-aminopyridine-2-sulfonamide derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. While research on this specific isomeric scaffold is still maturing, this document will synthesize the current understanding of its chemistry, biological activities, and future potential, providing a vital resource for researchers, scientists, and drug development professionals. We will explore the foundational synthesis strategies, delve into key potential applications, and provide actionable experimental protocols to empower further investigation into this compelling molecular architecture.
I. The Core Structure: Physicochemical Properties and Synthetic Accessibility
The this compound core is a fascinating starting point for drug discovery. The presence of the amino group at the 6-position and the sulfonamide at the 2-position of the pyridine ring creates a distinct electronic and steric environment compared to its isomers. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the sulfonamide moiety provides a critical hydrogen bond donor and acceptor, capable of engaging with biological targets.[2]
General Synthetic Strategy: A Stepwise Approach
The synthesis of this compound derivatives, while not extensively detailed in the public domain for a wide array of analogues, can be logically approached through a multi-step sequence common in sulfonamide chemistry. The primary challenge lies in the regioselective sulfonation of 2,6-diaminopyridine or a protected precursor. A plausible and efficient synthetic pathway is outlined below.
Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives
Step 1: Preparation of 6-Aminopyridine-2-sulfonyl Chloride
-
Starting Material: Begin with 2,6-diaminopyridine. Protection of one amino group may be necessary to ensure regioselectivity in the subsequent sulfonation step. A common protecting group such as acetyl or Boc can be employed.
-
Sulfonation: The protected 6-amino-2-aminopyridine is subjected to chlorosulfonation using chlorosulfonic acid. This reaction is typically performed at low temperatures (0-5 °C) to control reactivity and minimize side product formation.
-
Hydrolysis: Careful hydrolysis of the reaction mixture yields the corresponding 6-(protected-amino)pyridine-2-sulfonyl chloride.
-
Deprotection: Removal of the protecting group under appropriate conditions (e.g., acidic or basic hydrolysis) would afford the key intermediate, 6-aminopyridine-2-sulfonyl chloride. An alternative route could involve the diazotization of 2,6-diaminopyridine followed by a sulfonyl chloride forming reaction, a method that has been applied to the synthesis of other pyridine sulfonyl chlorides.[3]
Step 2: Synthesis of N-Substituted 6-Aminopyridine-2-sulfonamides
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the amine solution and cool the mixture in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of 6-aminopyridine-2-sulfonyl chloride (1.0 equivalent) in the same solvent to the cooled amine mixture with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired N-substituted this compound derivative.
Diagram: General Synthetic Workflow
Caption: Synthetic pathway for N-substituted 6-aminopyridine-2-sulfonamides.
II. Therapeutic Potential: A Landscape of Opportunities
The inherent structural features of the this compound scaffold suggest its potential utility across a spectrum of therapeutic targets. While specific data for this isomer is emerging, the broader family of pyridosulfonamides has shown significant promise in several key areas of drug discovery.
Anticancer Activity: Targeting Key Signaling Pathways
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Dual inhibitors of PI3K and mTOR are of significant interest as they can overcome feedback loops that limit the efficacy of single-target agents.[5] The pyridine sulfonamide scaffold has been identified as a key pharmacophore in the development of potent PI3K/mTOR dual inhibitors.[4]
Mechanism of Action: PI3K/mTOR Inhibition
Derivatives of this compound are hypothesized to act as ATP-competitive inhibitors within the kinase domains of PI3K and mTOR. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the sulfonamide moiety can establish interactions with conserved lysine residues in the active site. The 6-amino group provides an additional point for hydrogen bonding or further derivatization to enhance selectivity and potency.
Diagram: PI3K/AKT/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.
Antimicrobial Properties: A Continuing Legacy
The sulfonamide class of drugs has a long and storied history as antimicrobial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[6] The structural similarity of sulfonamides to the natural substrate, para-aminobenzoic acid (PABA), allows them to block this critical metabolic pathway, thereby inhibiting bacterial growth. Pyridosulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating the continued relevance of this scaffold in combating infectious diseases.[7]
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, the presence of a free or potentially free para-amino group on a benzene ring attached to the sulfonamide nitrogen is often crucial for mimicking PABA. However, novel pyridosulfonamides may exhibit antimicrobial activity through different mechanisms. The 6-aminopyridine core itself can contribute to the overall activity profile.
Table 1: Representative Antimicrobial Activity of Pyridosulfonamide Derivatives
| Compound ID | Target Organism | Activity (e.g., MIC µg/mL) | Reference |
| Pyridosulfonamide 1 | Staphylococcus aureus | 12.5 | [7] |
| Pyridosulfonamide 2 | Escherichia coli | 25 | [7] |
| Pyridosulfonamide 3 | Candida albicans | 50 | [7] |
Note: The data presented is for representative pyridosulfonamides and not specifically for this compound derivatives, for which specific public data is limited.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. Future Directions and Unexplored Territories
The full potential of this compound derivatives is yet to be unlocked. Based on the activities of related sulfonamides, several other therapeutic areas warrant investigation.
Carbonic Anhydrase Inhibition
Sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitor design. CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide moiety is a key zinc-binding group, and the this compound scaffold offers a novel framework for designing isoform-selective CA inhibitors.
Kinase Inhibition
Beyond PI3K/mTOR, the broader kinome presents a wealth of opportunities for this compound derivatives.[2] Their ability to act as hinge-binders makes them attractive candidates for targeting other kinases implicated in inflammatory diseases and cancer.
IV. Conclusion: A Scaffold with a Bright Future
The this compound core represents a privileged scaffold with significant potential for the development of novel therapeutics. While the body of research specifically focused on this isomer is still growing, the foundational knowledge of sulfonamide and pyridosulfonamide chemistry and biology provides a strong rationale for its further exploration. The synthetic accessibility, coupled with the potential for diverse biological activities, positions these derivatives as exciting candidates for future drug discovery programs. This guide serves as a starting point, providing the necessary framework and protocols to inspire and facilitate the next wave of innovation in this promising area of medicinal chemistry.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. This compound [myskinrecipes.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
An In-Depth Technical Guide to the Spectroscopic Data of 6-Aminopyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Aminopyridine-2-sulfonamide
This compound (CAS No. 75903-58-1) is a heterocyclic compound incorporating both a pyridine ring and a sulfonamide group. This unique combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents. The pyridine moiety can engage in various biological interactions, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antibacterial and anticancer properties.
Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed examination of the expected and reported spectroscopic data for this compound, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.
Molecular Structure and Key Features:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups. The chemical shifts and coupling patterns are highly informative.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5-6.8 | Doublet (d) | ~8-9 |
| H-4 | ~7.5-7.8 | Triplet (t) or dd | ~8-9 |
| H-5 | ~6.8-7.1 | Doublet (d) | ~8-9 |
| -NH₂ (amino) | ~6.0-7.0 | Broad singlet (br s) | - |
| -SO₂NH₂ (sulfonamide) | ~7.0-8.0 | Broad singlet (br s) | - |
Expertise & Experience in Interpretation:
The pyridine ring protons will exhibit a characteristic coupling pattern. H-4 is expected to be the most downfield of the ring protons due to the deshielding effects of the adjacent nitrogen and the electron-withdrawing sulfonamide group. The protons of the amino and sulfonamide groups are exchangeable with deuterium and their signals will disappear upon addition of D₂O to the NMR sample. Their chemical shifts can also be highly dependent on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve polar compounds and to clearly show NH protons.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to assign the signals to the respective protons.
Caption: Workflow for ¹H NMR spectroscopic analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~160-165 |
| C-3 | ~105-110 |
| C-4 | ~138-142 |
| C-5 | ~110-115 |
| C-6 | ~155-160 |
Expertise & Experience in Interpretation:
The chemical shifts of the pyridine ring carbons are influenced by the substituents. C-2 and C-6, being directly attached to heteroatoms (N and N/S), are expected to be the most downfield. The presence of the electron-donating amino group at C-6 and the electron-withdrawing sulfonamide group at C-2 will significantly influence the chemical shifts of the ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, S=O, and C=N bonds.
Expected IR Data:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ (amino) | N-H stretch (asymmetric & symmetric) | 3400-3200 |
| -SO₂NH₂ (sulfonamide) | N-H stretch | 3300-3100 |
| -SO₂NH₂ (sulfonamide) | S=O stretch (asymmetric & symmetric) | 1350-1310 and 1160-1120 |
| Pyridine ring | C=N and C=C stretch | 1600-1450 |
Trustworthiness of Protocol:
The presence of sharp, distinct peaks in these regions provides strong, self-validating evidence for the presence of the respective functional groups, confirming the overall structure of the molecule.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ (Molecular Ion) | 174.03 |
| [M-SO₂]⁺ | 110.05 |
| [M-SO₂NH₂]⁺ | 94.05 |
Expertise & Experience in Fragmentation Analysis:
In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically the base peak. Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da) and the sulfonamide group (SO₂NH₂, 80 Da). The observation of these fragment ions provides strong evidence for the sulfonamide moiety.
Caption: Expected fragmentation pathway of this compound in MS.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the confident use of this important synthetic building block in the development of new chemical entities.
An In-depth Technical Guide to the Solubility and Stability of 6-Aminopyridine-2-sulfonamide
Abstract
This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 6-Aminopyridine-2-sulfonamide, a critical building block in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is paramount for advancing a compound from discovery to a viable clinical candidate. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.[2] This document details the underlying scientific principles, provides validated, step-by-step experimental protocols for solubility and stability assessment, and discusses the interpretation of resulting data. By explaining the causality behind experimental choices and grounding protocols in established regulatory and scientific standards, this guide serves as an actionable resource for robust candidate profiling and formulation development.
Introduction: The Critical Role of Early-Stage Physicochemical Profiling
The journey of a new chemical entity (NCE) from laboratory synthesis to a marketed therapeutic is fraught with challenges, with a significant percentage of failures attributed to poor pharmaceutical properties. Among the most critical of these are aqueous solubility and chemical stability.[2][3] Solubility directly influences the dissolution rate and bioavailability of orally administered drugs, while stability determines a drug's shelf-life and ensures that the patient receives the intended dose of the active substance without exposure to potentially harmful degradants.[2]
This compound belongs to the sulfonamide class of compounds, which are widely utilized in medicinal chemistry for their diverse biological activities. The presence of an ionizable amino group and a sulfonamide moiety suggests that its solubility and stability will be highly dependent on pH. Therefore, a thorough investigation into these characteristics is not merely a data collection exercise; it is a foundational step that informs lead optimization, formulation design, and the overall development strategy.[3] This guide provides the necessary theoretical background and practical methodologies to conduct these essential studies.
Core Physicochemical Properties
A preliminary understanding of the molecule's inherent properties is essential before embarking on experimental studies, as these characteristics govern its behavior in solution.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| IUPAC Name | 6-amino-2-pyridinesulfonamide | |
| CAS Number | 75903-58-1 | |
| Molecular Formula | C₅H₇N₃O₂S | |
| Molecular Weight | 173.2 g/mol | |
| Appearance | Solid | |
| Predicted pKa | The molecule has two key ionizable centers: the basic aminopyridine nitrogen and the acidic sulfonamide N-H proton. Predicting precise pKa values requires specialized software or empirical testing, but they are crucial for understanding pH-dependent solubility. | N/A |
| Predicted LogP | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Predictions can be obtained via computational models (e.g., XLogP3), which help anticipate solubility in aqueous vs. organic media. | N/A |
Aqueous Solubility Assessment
Solubility testing is performed at various stages of drug discovery and development to guide candidate selection and formulation.[3] Early-stage kinetic solubility assays are used for high-throughput screening, while more resource-intensive thermodynamic (equilibrium) solubility studies are conducted on promising leads to obtain definitive data.[3][5]
Causality: Why pH-Dependent Solubility Matters
The ionization state of a molecule is a primary determinant of its aqueous solubility. The Henderson-Hasselbalch equation governs the ratio of ionized to non-ionized forms of a drug at a given pH. For this compound:
-
At low pH (acidic): The amino group (-NH₂) will be protonated (-NH₃⁺), increasing its polarity and likely enhancing aqueous solubility.
-
At high pH (basic): The sulfonamide proton (-SO₂NH-) can be abstracted to form an anion (-SO₂N⁻-), which also typically increases solubility.
-
At isoelectric point (pI): The pH at which the molecule has a net neutral charge will likely correspond to its point of minimum solubility.
Understanding this pH-solubility profile is critical for predicting how the drug will behave in the gastrointestinal tract, where pH varies from ~1.5 in the stomach to ~7.4 in the small intestine.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[4][5] It measures the saturation concentration of a compound in a specific medium after a sufficient incubation period.
Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound (solid)
-
Buffer solutions: pH 2.0 (0.01 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate Buffered Saline - PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Calibrated analytical balance, vortex mixer, orbital shaker with temperature control
-
HPLC system with a UV detector
-
Centrifuge and 0.22 µm syringe filters
Methodology:
-
Preparation: Add an excess amount of solid this compound to separate vials containing each buffer solution (e.g., 2 mg of compound to 1 mL of buffer). The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach equilibrium.
-
Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration & Dilution: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. Calculate the concentration by comparing the peak area to a standard curve prepared from a known concentration stock solution (typically made in DMSO and diluted in mobile phase).
Self-Validation:
-
Control: A blank buffer sample should be run to ensure no interfering peaks are present.
-
Mass Balance: The presence of undissolved solid at the end of the experiment is a key visual check that saturation was achieved.
Data Presentation
The results should be summarized in a clear, tabular format.
Table 2: Illustrative Thermodynamic Solubility of this compound at 25°C
| Buffer pH | Solubility (µg/mL) | Solubility (mM) |
| 2.0 | 1500 | 8.66 |
| 4.5 | 450 | 2.60 |
| 6.8 | 120 | 0.69 |
| 7.4 | 150 | 0.87 |
Note: Data are for illustrative purposes only and must be determined experimentally.
Visualization of Experimental Workflow
References
The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery and History of Aminopyridine Sulfonamides
For decades, the specter of bacterial pneumonia loomed large, a formidable "Captain of the Men of Death." The serendipitous discovery of sulfonamides, and subsequently the targeted synthesis of aminopyridine sulfonamides, marked a pivotal turning point in the history of medicine. This guide provides a comprehensive exploration of the discovery, development, and enduring legacy of this crucial class of compounds, from their groundbreaking role as the first effective chemotherapeutics against pneumonia to their modern applications in diverse therapeutic areas.
From Dyes to Drugs: The Genesis of Sulfonamide Chemotherapy
The story of aminopyridine sulfonamides is inextricably linked to the broader history of sulfonamide drugs. These pioneering antibacterial agents emerged not from the study of natural products, but from the German dye industry. In the early 1930s, at the laboratories of Bayer AG, a component of IG Farben, researchers were investigating the potential of coal-tar dyes to selectively bind to and eliminate harmful microorganisms within the body. This line of inquiry led to the 1932 synthesis of a red dye trade-named Prontosil.[1]
In a now-famous series of experiments, Gerhard Domagk demonstrated that Prontosil could protect mice from lethal streptococcal infections.[2] This discovery, which would earn him the 1939 Nobel Prize in Medicine, was the first demonstration of a broadly effective systemic antibacterial agent.[3] However, a curious observation was made: Prontosil was active in vivo but not in vitro.[2] The puzzle was solved in 1936 by researchers at the Pasteur Institute in Paris, who discovered that Prontosil was a prodrug. In the body, it is metabolized to its active form, sulfanilamide (p-aminobenzenesulfonamide).[2] This revelation was a double-edged sword for its inventors; sulfanilamide had been first synthesized in 1906, and its patent had long expired, making it freely available.
The Quest for Potency and the Rise of Sulfapyridine (M&B 693)
The discovery of sulfanilamide's activity unleashed a torrent of research aimed at synthesizing more potent and less toxic derivatives. A major breakthrough came in 1937 at the British chemical firm May & Baker Ltd. in Dagenham. A team of chemists, including Arthur Ewins and Montague Phillips, were systematically preparing and testing new sulfonamide derivatives. On November 2nd, 1937, they synthesized a new compound by replacing a hydrogen on the sulfonamide nitrogen of sulfanilamide with a pyridine ring, creating 4-amino-N-pyridin-2-ylbenzenesulfonamide. This compound was logged as T693.
The biological evaluation of "M&B 693," as it came to be known, was undertaken by clinical pathologist Lionel Whitby at the Middlesex Hospital. Whitby's animal studies revealed the compound's remarkable efficacy against pneumococci, the primary causative agent of lobar pneumonia. This was a monumental discovery, as pneumonia was a leading cause of death at the time.[1][3]
Clinical trials conducted in 1938 by G. Mary Evans and Wilfrid Gaisford at Dudley Road Hospital, Birmingham, confirmed its life-saving potential, demonstrating a dramatic reduction in mortality in patients with lobar pneumonia.[4] May & Baker began marketing the drug as "Dagenan" in October 1938. Its impact was immediate and profound, earning it the moniker of a "wonder drug."[5] Famously, M&B 693 was credited with saving the life of Winston Churchill during a bout of bacterial pneumonia in late 1943.[6]
Mechanistic Insights: How Aminopyridine Sulfonamides Work
The antibacterial action of aminopyridine sulfonamides, like all sulfonamides, is a classic example of competitive antagonism. Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA).[1][7]
Inhibition of Folate Synthesis
Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[7] Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[8] The bacterial enzyme dihydropteroate synthase (DHPS) incorporates PABA into dihydropteroic acid, a key intermediate in the folate synthesis pathway.[9]
Due to their structural resemblance to PABA, sulfonamides act as competitive inhibitors of DHPS.[1] They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the production of dihydrofolic acid.[4] This disruption of the folate pathway leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria and allowing the host's immune system to clear the infection.
Caption: Mechanism of action of aminopyridine sulfonamides.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of aminopyridine sulfonamides, exemplified by sulfapyridine, laid the groundwork for the development of a vast array of sulfonamide drugs.
General Synthetic Pathway
The most common synthetic route to sulfapyridine involves a two-step process starting from sulfanilamide:
-
Protection of the Aniline Nitrogen: The aromatic amino group (N4) of sulfanilamide is first protected, typically by acetylation with acetic anhydride, to prevent it from reacting in the subsequent step. This forms N-acetylsulfanilyl chloride.
-
Condensation with 2-Aminopyridine: The resulting N-acetylsulfanilyl chloride is then reacted with 2-aminopyridine. The amino group of 2-aminopyridine displaces the chloride on the sulfonyl chloride, forming the sulfonamide bond. This reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct.
-
Deprotection: The acetyl protecting group is then removed by acid or base hydrolysis to yield sulfapyridine.
References
- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. acu.edu.in [acu.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Theoretical Exploration of 6-Aminopyridine-2-sulfonamide: A Computational Guide for Drug Discovery
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 6-aminopyridine-2-sulfonamide. It is intended for researchers, scientists, and drug development professionals interested in leveraging computational chemistry to explore the therapeutic potential of this and related sulfonamide compounds. This document moves beyond a simple recitation of protocols to explain the rationale behind the selection of computational tools and how the data generated can be interpreted to guide further experimental work.
Introduction: The Therapeutic Promise of Sulfonamides and the Role of In Silico Analysis
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties[1][2]. The pyridine scaffold, a privileged structure in drug discovery, often imparts favorable pharmacokinetic and pharmacodynamic properties. The strategic combination of these two moieties in this compound (CAS Number: 75903-58-1) presents a molecule of significant interest for the development of novel therapeutics[3].
Theoretical studies and computational modeling have become indispensable tools in modern drug discovery. By simulating molecular behavior at the atomic level, we can predict a compound's physicochemical properties, understand its mechanism of action, and design more potent and selective drug candidates, thereby reducing the time and cost associated with traditional experimental screening. This guide will detail the application of key computational techniques to elucidate the structural and electronic properties of this compound and to predict its interactions with potential biological targets.
Physicochemical Properties of this compound
A foundational understanding of a molecule's basic properties is crucial before embarking on more complex computational analyses.
| Property | Value | Source |
| CAS Number | 75903-58-1 | [3] |
| Molecular Formula | C₅H₇N₃O₂S | [3] |
| Molecular Weight | 173.19 g/mol | [3] |
| IUPAC Name | This compound |
Part 1: Unveiling the Electronic Landscape with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying drug-like molecules.
The "Why": Causality Behind DFT in Drug Discovery
DFT allows us to move beyond simple 2D structures and understand the three-dimensional distribution of electrons within a molecule. This is critical because a molecule's electronic properties govern its reactivity, stability, and how it will interact with biological macromolecules. For this compound, DFT can help us:
-
Predict Reactivity: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can estimate the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity and potential for forming covalent bonds with a target.
-
Identify Interaction Sites: The Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visualizes the electrostatic potential on the molecule's surface. This allows us to predict which parts of the molecule are electron-rich (nucleophilic) and likely to interact with positively charged regions of a protein, and which are electron-poor (electrophilic) and will be attracted to negatively charged regions.
-
Understand Vibrational Properties: Theoretical vibrational frequencies calculated by DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and identify key functional groups.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Rationale: This step finds the lowest energy conformation of the molecule. A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Method: Employ a DFT functional and basis set appropriate for organic molecules. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on nitrogen and oxygen atoms.
-
-
Analysis of Electronic Properties:
-
HOMO-LUMO Analysis: From the output of the DFT calculation, identify the energies of the HOMO and LUMO. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize the charge distribution. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular and intermolecular interactions, including hyperconjugation and charge transfer.
-
Part 2: Predicting Biological Interactions with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein.
The "Why": The Power of Predictive Binding
Molecular docking is a cornerstone of structure-based drug design. It allows us to:
-
Identify Potential Biological Targets: By docking this compound against a panel of disease-relevant proteins, we can generate hypotheses about its mechanism of action.
-
Predict Binding Affinity: The docking score provides an estimate of the binding affinity between the ligand and the protein. While not a perfect predictor of experimental binding energies, it is invaluable for ranking potential drug candidates.
-
Visualize Binding Modes: Docking reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site. This information is crucial for understanding the basis of molecular recognition and for designing modifications to improve binding.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
-
Preparation of Ligand and Receptor:
-
Ligand: The 3D structure of this compound, optimized using DFT, should be used. Ensure that all hydrogens are added and appropriate partial charges are assigned.
-
Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Binding Site Definition:
-
Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand in the PDB structure or through the use of binding site prediction algorithms.
-
Define a grid box that encompasses the entire binding site. The docking algorithm will search for favorable binding poses within this defined space.
-
-
Docking and Scoring:
-
Use a docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide) to dock the prepared ligand into the receptor's binding site.
-
The program will generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
The top-ranked poses should be visually inspected to ensure they are sterically and chemically reasonable.
-
Analyze the specific interactions between the ligand and the protein residues. Identify key hydrogen bonds, hydrophobic contacts, and other interactions that contribute to binding. This analysis can provide valuable insights for structure-activity relationship (SAR) studies.
-
Part 3: Exploring Dynamics and Stability with Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.
The "Why": Beyond the Static Picture
MD simulations provide a more realistic representation of the biological environment and can reveal important information that is not captured by static docking studies:
-
Conformational Flexibility: MD simulations show how the ligand and protein move and change conformation over time. This can reveal alternative binding modes and provide insights into the entropic contributions to binding.
-
Stability of the Complex: By running an MD simulation of the ligand-protein complex, we can assess its stability. If the ligand remains bound in the active site throughout the simulation, it suggests a stable interaction.
-
Solvent Effects: MD simulations explicitly include solvent molecules (usually water), allowing for a more accurate representation of the solvation and desolvation effects that are crucial for molecular recognition.
Experimental Protocol: A Step-by-Step Guide to MD Simulations
-
System Setup:
-
The starting point for an MD simulation is the ligand-receptor complex, typically the best-ranked pose from molecular docking.
-
The complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.
-
-
Minimization and Equilibration:
-
The system is first energy-minimized to remove any steric clashes.
-
The system is then gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This allows the system to relax and reach a stable state.
-
-
Production Simulation:
-
Once the system is equilibrated, the production MD simulation is run for a desired length of time (typically nanoseconds to microseconds). The coordinates of all atoms are saved at regular intervals, creating a trajectory of the system's dynamics.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over time to assess the stability of the simulation and the complex.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation to identify stable interactions.
-
Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction than docking scores alone.
-
Conclusion and Future Directions
The theoretical studies outlined in this guide provide a robust framework for the in-silico investigation of this compound. By combining DFT, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of its chemical properties and potential as a therapeutic agent. The insights generated from these computational approaches can guide the synthesis of novel analogs with improved potency and selectivity, ultimately accelerating the drug discovery and development process. Future work should focus on integrating these theoretical predictions with experimental validation to confirm the biological activity of this compound and its derivatives.
References
Introduction: The Therapeutic Potential of the Aminopyridine Sulfonamide Scaffold
An In-Depth Technical Guide to the Biological Screening of Novel Aminopyridine Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of numerous "sulfa drugs" that have been in clinical use since the 1930s.[1][2] This versatile moiety is present in a wide array of therapeutic agents, including antimicrobials, diuretics, anticonvulsants, and anti-inflammatory drugs.[3][4][5] When coupled with the aminopyridine scaffold—a privileged structure known for its diverse pharmacological activities—the resulting aminopyridine sulfonamide derivatives represent a fertile ground for the discovery of novel therapeutics.[6] Aminopyridine-containing compounds have been explored for activity against cancer, neglected tropical diseases, and central nervous system disorders.[7][8]
This guide provides a comprehensive, technically-grounded framework for the biological screening of novel aminopyridine sulfonamides. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind constructing a screening cascade, from initial computational assessments to targeted in vitro assays and mechanistic studies. The objective is to create a self-validating workflow that efficiently identifies and characterizes promising lead compounds, providing a robust foundation for subsequent drug development.
Part 1: Foundational Prerequisites: Synthesis and Structural Validation
Before any biological evaluation can commence, the integrity of the chemical matter must be unequivocally established. The journey of a novel compound begins with its synthesis. A common route involves the reaction of a substituted 2-aminopyridine with a sulfonyl chloride derivative, often in the presence of a base.[9][10]
Causality in Purity Assessment: The biological data generated is only as reliable as the compound being tested. Impurities can lead to false positives, mask the true activity of the compound, or introduce confounding toxicity. Therefore, rigorous characterization is not a perfunctory step but a critical prerequisite for valid biological screening.
Essential Characterization Protocols:
-
Spectroscopic Confirmation: The identity of the synthesized compound must be confirmed using techniques like Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) to verify the molecular structure and weight.[7][9]
-
Purity Analysis: The purity of the compound should be assessed, typically using High-Performance Liquid Chromatography (HPLC), and should generally exceed 95% for use in biological assays.[7]
Part 2: The Initial Filter: Target Identification and In Silico Screening
A well-designed screening campaign leverages computational tools to prioritize compounds and focus wet lab resources on the most promising candidates. This in silico phase is a rapid and cost-effective method to filter large virtual libraries.
Identifying Plausible Biological Targets: The aminopyridine sulfonamide scaffold has been associated with multiple biological targets, providing several avenues for investigation:
-
Antimicrobial Targets: The classic mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][11][12][13][14] This makes DHPS a primary target for screening novel derivatives for antibacterial activity.
-
Anticancer Targets: Recent studies have shown that sulfonamides can act as potent anticancer agents through various mechanisms, including the activation of tumor pyruvate kinase M2 (PKM2), inhibition of tubulin polymerization, and interaction with DNA.[7][15][16]
-
Other Enzymatic Targets: The scaffold's versatility allows for the inhibition of other enzymes, such as α-glucosidase and urease, which are relevant to diabetes and bacterial infections, respectively.[3]
The Computational Workflow: The initial screening phase should employ a computational workflow to predict the biological activity and drug-like properties of the novel compounds.
Caption: In Silico screening prioritizes compounds before synthesis.
Step-by-Step Protocol: Molecular Docking
-
Objective: To predict the binding mode and estimate the binding affinity of a novel compound to a specific protein target.
-
Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., E. coli DHPS) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate low-energy 3D conformers for each novel aminopyridine sulfonamide.
-
-
Execution:
-
Define the binding site (active site) on the target protein, often based on the location of a known co-crystallized ligand.
-
Use docking software (e.g., AutoDock, GOLD Suite) to systematically fit the compound conformers into the defined binding site.
-
The software calculates a docking score (e.g., in kcal/mol) for each pose, which estimates the binding free energy.
-
-
Analysis & Validation:
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, ionic, π-π interactions) with active site residues.[11][17]
-
Self-Validation: As a control, re-dock a known inhibitor into the active site. The predicted binding mode should closely match the experimentally determined crystal structure pose, with a low root-mean-square deviation (RMSD).
-
Compounds with favorable docking scores and logical binding interactions are prioritized.
-
Part 3: The In Vitro Screening Cascade: From Broad Activity to Mechanism
Compounds prioritized by in silico analysis are advanced to a tiered in vitro screening cascade. This approach uses broad, cell-based assays first to identify active compounds, followed by more specific, target-based assays to elucidate their mechanism of action.
Caption: A tiered cascade efficiently filters compounds.
Tier 1: Primary Phenotypic Screening
The goal of this tier is to identify compounds that exhibit a desired biological effect in a whole-cell context.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a particular bacterium.
-
Methodology (Micro-broth Dilution):
-
Prepare a 96-well microtiter plate.
-
Dispense a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) into each well containing sterile growth medium.[11]
-
Create a two-fold serial dilution of each test compound across the rows of the plate.
-
Controls (Self-Validation): Include a positive control (a known antibiotic like ciprofloxacin), a negative control (no compound, cells only), and a sterility control (no cells, medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[11][12]
-
Protocol: Anticancer Cytotoxicity (MTT) Assay
-
Objective: To measure the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate and allow them to adhere overnight.[16]
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).
-
Controls (Self-Validation): Include a positive control (a known cytotoxic drug like Doxorubicin), a negative control (vehicle, e.g., DMSO, only), and a blank (no cells).
-
Add MTT reagent to each well. Viable cells with active metabolism convert the yellow MTT to a purple formazan precipitate.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the negative control and determine the IC50 value by plotting a dose-response curve.
-
Causality Check: To ensure cancer cell specificity, this assay should be run in parallel on a non-cancerous cell line (e.g., BEAS-2B normal lung epithelial cells).[7] A high IC50 in normal cells and a low IC50 in cancer cells indicates desirable selectivity.
-
Data Presentation:
| Compound ID | Target | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. A549 Cells | IC50 (µM) vs. BEAS-2B Cells | Selectivity Index (SI) |
| APS-001 | DHPS | 16 | >100 | >100 | N/A |
| APS-002 | DHPS | 256 | >100 | >100 | N/A |
| APS-003 | PKM2 | >256 | 4.6 | 92.5 | 20.1 |
| APS-004 | PKM2 | >256 | 29.4 | 55.1 | 1.9 |
| Ciprofloxacin | DNA Gyrase | 1 | N/A | N/A | N/A |
| Doxorubicin | Topo II | N/A | 0.8 | 1.2 | 1.5 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is more favorable.
Tier 2: Target-Based Mechanistic Assays
"Hits" from Tier 1 must be validated to confirm they are acting via the intended mechanism.
Protocol: Enzyme Inhibition/Activation Assay (General)
-
Objective: To quantify the effect of a compound on the activity of a purified target enzyme.
-
Methodology (Example: PKM2 Activation):
-
This can be performed using a lactate dehydrogenase coupled enzyme assay.[7]
-
In a microplate, combine the purified PKM2 enzyme, its substrates (phosphoenolpyruvate and ADP), and the coupling enzyme/substrates.
-
Add varying concentrations of the test compound (e.g., APS-003).
-
Initiate the reaction and monitor the change in absorbance (due to NADH oxidation) over time using a plate reader.
-
An increase in the reaction rate compared to the no-compound control indicates enzyme activation.
-
Calculate the AC50 (concentration for 50% of maximal activation).
-
Controls (Self-Validation): Include a known activator as a positive control, a no-compound control, and a control without the primary enzyme (PKM2) to check for assay interference.
-
Tier 3: Secondary Cellular Assays
For promising on-target hits, further cellular assays provide deeper mechanistic insight.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if an anticancer compound arrests cell division at a specific phase.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, fix them in ethanol, and stain their DNA with a fluorescent dye (e.g., Propidium Iodide).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in a particular phase (e.g., G2 phase) compared to the untreated control indicates cell cycle arrest.[7]
-
Part 4: Bridging to Preclinical: In Vivo Validation
While beyond the scope of a primary screening guide, the ultimate validation for a lead compound is its efficacy in a living organism. The most promising candidates from the in vitro cascade, demonstrating high potency, on-target activity, and selectivity, would be advanced to in vivo models. This could involve murine models of bacterial infection to test antibacterial efficacy or tumor xenograft models where human cancer cells are implanted in immunocompromised mice to evaluate a compound's ability to reduce tumor growth.
Conclusion
The biological screening of novel aminopyridine sulfonamides is a systematic process of inquiry that relies on a logical, multi-tiered strategy. By integrating computational prediction with a cascade of increasingly specific in vitro assays, researchers can efficiently navigate from a large library of new chemical entities to a small set of validated lead candidates. The key to success lies not in the mere execution of assays, but in the thoughtful construction of the screening funnel, with each step designed to answer a critical question about a compound's activity, mechanism, and therapeutic potential. This rigorous, self-validating approach ensures that only the most promising molecules, with a clear and well-defined biological profile, are advanced toward clinical development.
References
- 1. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Aminopyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 6-Aminopyridine-2-sulfonamide
This compound is a key heterocyclic building block in medicinal chemistry. The sulfonamide functional group is a crucial pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[1] The pyridine scaffold itself is a prevalent motif in numerous pharmaceuticals. The specific substitution pattern of this compound, with an amino group at the 6-position and a sulfonamide at the 2-position, offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery. This document provides detailed synthetic protocols for the preparation of this important molecule, offering insights into the underlying chemical principles and practical considerations for its successful synthesis in a research setting.
Synthetic Strategy Overview
The synthesis of this compound presents a notable challenge in achieving the desired regiochemistry on the pyridine ring. Direct electrophilic substitution reactions on 2-aminopyridine derivatives are often difficult to control. Therefore, a multi-step synthetic approach is generally required. Two plausible synthetic routes are presented herein, starting from readily available precursors:
-
Route 1: A Sandmeyer-type approach starting from 2-amino-6-chloropyridine.
-
Route 2: A strategy involving the late-stage amination of a 6-chloropyridine-2-sulfonamide intermediate.
Both routes are designed to provide a reliable and scalable method for the synthesis of the target compound. The choice of route may depend on the availability of starting materials and the specific requirements of the research project.
Route 1: Sandmeyer-type Synthesis from 2-Amino-6-chloropyridine
This route leverages the diazotization of an amino group to introduce a sulfur functionality, which is then converted to the desired sulfonamide. The chloro-substituent is subsequently displaced to install the second amino group.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocols for Route 1
Step 1: Synthesis of 6-Chloro-2-pyridinesulfonyl chloride
This step involves the conversion of the amino group of 2-amino-6-chloropyridine into a sulfonyl chloride via a Sandmeyer-type reaction.
-
Materials:
-
2-Amino-6-chloropyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur dioxide (SO₂) gas
-
Copper(I) chloride (CuCl)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet, dissolve 2-amino-6-chloropyridine (1 equiv.) in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (0.2 equiv.) in acetic acid saturated with sulfur dioxide.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chloro-2-pyridinesulfonyl chloride.
-
Step 2: Synthesis of 6-Chloro-2-pyridinesulfonamide
The sulfonyl chloride is then reacted with ammonia to form the sulfonamide.
-
Materials:
-
6-Chloro-2-pyridinesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
-
Protocol:
-
Dissolve the crude 6-chloro-2-pyridinesulfonyl chloride in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound
The final step is the nucleophilic aromatic substitution of the chloride with an amino group.
-
Materials:
-
6-Chloro-2-pyridinesulfonamide
-
Liquid ammonia
-
Ammonium chloride (catalytic)
-
A high-pressure reaction vessel (autoclave)
-
-
Protocol:
-
Place 6-chloro-2-pyridinesulfonamide and a catalytic amount of ammonium chloride in a high-pressure autoclave.
-
Cool the autoclave and carefully add liquid ammonia.
-
Seal the autoclave and heat it to 120-150 °C for 12-24 hours. The pressure will increase significantly.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
The resulting solid residue is the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Route 2: Late-Stage Amination Approach
This alternative route also begins with 2-amino-6-chloropyridine but introduces the sulfonamide functionality first, followed by the amination of the 6-position. This approach may offer advantages in terms of handling intermediates.
Workflow for Route 2
Caption: A conceptual workflow that highlights a common pitfall in pyridine chemistry. Directed metalation often leads to substitution at the 3-position. A more direct approach is necessary for the 2-sulfonamide.
Revised and More Plausible Route 2: Building from a Pre-functionalized Pyridine
A more practical approach for Route 2 involves starting with a pyridine ring that already contains a sulfur-based functional group at the 2-position.
Step 1: Synthesis of 6-Chloro-pyridine-2-thiol
-
Materials:
-
2,6-Dichloropyridine
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
-
Protocol:
-
Dissolve 2,6-dichloropyridine in ethanol.
-
Add a solution of sodium hydrosulfide (1.1 equiv.) in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into water.
-
Acidify with a dilute acid (e.g., HCl) to precipitate the thiol.
-
Filter the solid, wash with water, and dry to obtain 6-chloro-pyridine-2-thiol.
-
Step 2: Oxidation to 6-Chloro-2-pyridinesulfonyl chloride
-
Materials:
-
6-Chloro-pyridine-2-thiol
-
Chlorine gas (or an in-situ source like N-chlorosuccinimide/HCl)
-
Water/Acetic Acid
-
-
Protocol:
-
Suspend the 6-chloro-pyridine-2-thiol in a mixture of water and acetic acid.
-
Cool the suspension to 0-5 °C.
-
Bubble chlorine gas through the mixture until the reaction is complete (monitored by TLC).
-
The product, 6-chloro-2-pyridinesulfonyl chloride, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 3 & 4 are identical to Steps 2 & 3 in Route 1.
Data Summary and Comparison
| Parameter | Route 1 | Route 2 (Revised) |
| Starting Material | 2-Amino-6-chloropyridine | 2,6-Dichloropyridine |
| Key Intermediate | 6-Chloro-2-pyridinesulfonyl chloride | 6-Chloro-pyridine-2-thiol |
| Number of Steps | 3 | 4 |
| Potential Challenges | Handling of diazonium salts, regioselectivity of diazotization. | Use of gaseous chlorine, handling of thiols. |
| Overall Yield | Moderate | Moderate to Good |
Troubleshooting and Mechanistic Insights
-
Diazotization (Route 1): The diazotization of aminopyridines can be less straightforward than that of anilines. It is crucial to maintain a low temperature to prevent the premature decomposition of the diazonium salt. The presence of excess acid is also critical for the stability of the diazonium intermediate.
-
Sulfonyl Chloride Stability: Pyridinesulfonyl chlorides are generally reactive and can be sensitive to moisture. It is advisable to use the crude sulfonyl chloride directly in the next step without prolonged storage.
-
Nucleophilic Aromatic Substitution (Final Step): The amination of the 6-chloropyridine derivative requires harsh conditions (high temperature and pressure) because the pyridine ring is electron-rich, which disfavors nucleophilic aromatic substitution. The reaction is typically carried out in a sealed vessel to reach the required temperatures.
References
Application Note: Comprehensive Analytical Characterization of 6-Aminopyridine-2-sulfonamide
Introduction
6-Aminopyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents.[1] Its structure, incorporating both a pyridine ring and a sulfonamide functional group, imparts specific physicochemical properties that are critical to its function but also present unique challenges for analytical characterization. This application note provides a comprehensive guide to the analytical methods required for the robust characterization of this compound, ensuring its identity, purity, and stability. The protocols detailed herein are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory expectations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₅H₇N₃O₂S | [2][3] |
| Molecular Weight | 173.2 g/mol | [2] |
| CAS Number | 75903-58-1 | [2][3] |
| Appearance | Solid | [2] |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Logical Workflow for Characterization
The comprehensive characterization of this compound should follow a logical progression of analytical techniques to confirm its identity, quantify its purity, and assess its stability.
Caption: Workflow for the analytical characterization of this compound.
Identity Confirmation
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture). Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Nebulizer Gas (N₂): Flow rate as per instrument recommendation.
-
Mass Range: m/z 50 - 500
-
-
Data Analysis:
-
Look for the protonated molecule [M+H]⁺ at m/z 174.0335.
-
Induce fragmentation (MS/MS) to observe characteristic losses. A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are essential for unambiguous identification.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (proton-decoupled).
-
Consider 2D NMR experiments (e.g., COSY, HSQC) for complex spectra or definitive assignments.
-
-
Expected Chemical Shifts: Based on the structures of similar aminopyridines and sulfonamides, the following are expected regions for the proton and carbon signals.[5][6]
-
¹H NMR (DMSO-d₆): Aromatic protons (δ 6.5-8.5 ppm), amine protons (broad singlet), and sulfonamide protons (broad singlet).
-
¹³C NMR (DMSO-d₆): Aromatic carbons (δ 110-160 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000 - 400 cm⁻¹.
-
Expected Characteristic Bands:
-
N-H stretching (amine): Two bands in the region of 3450-3300 cm⁻¹.[6]
-
N-H stretching (sulfonamide): A band in the region of 3350-3140 cm⁻¹.[6]
-
S=O stretching (sulfonamide): Asymmetric and symmetric stretching bands around 1320-1310 cm⁻¹ and 1155-1145 cm⁻¹, respectively.[6]
-
Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.[6]
-
Purity and Assay
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC with UV detection is the standard method for determining the purity and assay of this compound. The method should be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[2][7]
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Sample: Prepare the sample in the same manner as the standard.
-
-
Method Validation: The method must be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]
Impurity Profiling
Principle: Identifying and quantifying impurities is crucial for ensuring the safety and efficacy of the API. Potential impurities can arise from the synthetic route or degradation.
Potential Impurities:
-
Starting materials: e.g., 2,6-diaminopyridine, sulfuryl chloride.
-
Isomeric impurities: e.g., 6-Aminopyridine-3-sulfonamide.
-
Degradation products: Hydrolysis of the sulfonamide or oxidation of the amine.
Analytical Approach:
The HPLC method described above, when coupled with a mass spectrometer (LC-MS), is the most effective tool for impurity profiling. The MS detector can provide molecular weight information for unknown peaks, aiding in their identification.
Stability Assessment
Principle: Forced degradation studies are performed to understand the degradation pathways of the drug substance and to demonstrate the stability-indicating nature of the analytical method.
Protocol: Forced Degradation Study
-
Stress Conditions: Expose solutions of this compound (e.g., 0.1 mg/mL) to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 80 °C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Assess the peak purity of the main peak to ensure no co-eluting degradation products.
-
Identify and quantify the major degradation products.
-
Determine the mass balance to account for all the material.
-
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these protocols and rigorous method validation will ensure the generation of high-quality, reliable data suitable for research, development, and regulatory submissions.
References
- 1. This compound [myskinrecipes.com]
- 2. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 75903-58-1 [sigmaaldrich.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Harnessing the Potential of 6-Aminopyridine-2-sulfonamide in Modern Drug Discovery: A Technical Guide for Researchers
Abstract
The sulfonamide scaffold remains a cornerstone of medicinal chemistry, continually yielding new therapeutic agents with a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet promising building block: 6-Aminopyridine-2-sulfonamide . While less characterized than its more common isomers, its unique substitution pattern presents intriguing possibilities for interrogating novel biological targets. This document provides a comprehensive overview of the potential applications of this compound in drug discovery, complete with detailed, field-proven protocols for its evaluation. We will explore its utility as a scaffold for generating compound libraries and as a standalone agent in primary screening campaigns targeting key enzyme classes. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to unlock the therapeutic potential of this versatile molecule.
Introduction: The Scientific Rationale for this compound
This compound (CAS No. 75903-58-1) is a heterocyclic compound featuring a pyridine ring substituted with both an amino group and a sulfonamide moiety.[3] This combination of functional groups is of significant interest in drug discovery for several reasons:
-
The Sulfonamide Moiety: A well-established pharmacophore, the sulfonamide group (-SO₂NH₂) is present in a multitude of FDA-approved drugs, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][4] It is a potent zinc-binding group, making it a classic inhibitor of metalloenzymes like carbonic anhydrases.[4][5]
-
The Aminopyridine Core: Aminopyridine derivatives are known to possess a diverse range of pharmacological activities.[6] They serve as precursors in the synthesis of various bioactive molecules, including drugs targeting the central nervous system.[7][8]
-
Unique Substitution Pattern: The ortho-relationship of the amino and sulfonamide groups on the pyridine ring may confer specific conformational constraints and electronic properties, potentially leading to novel target interactions and improved selectivity compared to other sulfonamide-containing compounds.
This guide will focus on two primary, high-potential applications of this compound: its use as a lead structure for inhibitors of Carbonic Anhydrases and as a potential antibacterial agent targeting Dihydropteroate Synthase (DHPS) .
Potential Therapeutic Applications & Screening Strategies
The structural features of this compound suggest its potential utility in several therapeutic areas. Below, we outline key applications and the logic for pursuing them.
Anticancer & Anti-glaucoma Agents via Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma and several cancers. The sulfonamide group is a premier pharmacophore for CA inhibition.
Experimental Workflow: Carbonic Anhydrase Inhibition Screening
Caption: Workflow for assessing carbonic anhydrase inhibition.
Antibacterial Agents Targeting Folate Biosynthesis
The sulfonamide functional group is the defining feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5][9] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides halt the production of dihydrofolate, a precursor for DNA synthesis, thereby arresting bacterial growth.[5]
Logical Pathway: DHPS Inhibition by Sulfonamides
Caption: Mechanism of sulfonamide-mediated DHPS inhibition.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the preliminary evaluation of this compound.
Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)
This protocol is adapted from established methods for evaluating sulfonamide-based CA inhibitors.[10]
A. Materials:
-
Purified human CA isoenzyme (e.g., hCA II for glaucoma, hCA IX for oncology)
-
This compound
-
CO₂-saturated water
-
Assay Buffer: 10 mM HEPES, pH 7.5
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
-
Anhydrous DMSO
B. Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare serial dilutions of the stock solution in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Prepare a solution of the CA enzyme in the assay buffer at twice the final desired concentration.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., ~557 nm for phenol red).
-
-
Assay Execution:
-
Load one syringe of the stopped-flow instrument with the CA enzyme and the test compound (at various concentrations) in the assay buffer containing the pH indicator.
-
Load the second syringe with the CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes. The final reaction volume will contain the desired concentrations of enzyme and inhibitor.
-
Record the change in absorbance over time for at least 10 seconds. The initial, linear phase of the reaction represents the initial velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
-
If the K_m of the enzyme for CO₂ is known, the K_i value can be calculated using the Cheng-Prusoff equation.[10]
-
Table 1: Representative Data for CA Inhibition
| Compound Concentration (nM) | % Inhibition (hCA II) |
| 1 | 5.2 |
| 10 | 25.8 |
| 50 | 48.9 |
| 100 | 65.4 |
| 500 | 88.1 |
| 1000 | 95.3 |
Note: Data are illustrative and will vary with experimental conditions.
Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay measures the activity of DHPS and its inhibition by test compounds.[10]
A. Materials:
-
Recombinant DHPS enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (PABA)
-
Dihydropteroate synthase (DHPS)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl₂
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 340 nm
B. Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing Assay Buffer, DHPP, and PABA at their optimal concentrations.
-
Add this compound at various concentrations to the appropriate wells. Include a positive control (e.g., sulfamethoxazole) and a negative control (DMSO vehicle).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the DHPS enzyme to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and monitor the reaction progress. Note: As this is a coupled assay, a secondary enzyme and substrate that produce a chromogenic or fluorogenic output linked to DHPS activity would be required. A common method is to couple the pyrophosphate released to a subsequent reaction that can be monitored. For the purpose of this generalized protocol, we assume a direct or coupled spectrophotometric readout.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
Causality and Experimental Design Considerations
-
Choice of DMSO as Solvent: this compound, like many small organic molecules, has limited aqueous solubility. DMSO is a standard solvent for creating high-concentration stock solutions for screening campaigns. It is crucial to maintain a final DMSO concentration below 1% in the assay to avoid solvent-induced artifacts.
-
Kinetic Measurements: Measuring the initial velocity of the enzymatic reaction is critical. This ensures that the measurement is taken when substrate concentrations are not yet limiting and the product accumulation has not led to feedback inhibition, providing a true reflection of the inhibitor's effect on the enzyme's catalytic efficiency.
-
Dose-Response Curves: A single-point inhibition assay can be misleading. Generating a full dose-response curve allows for the accurate determination of the IC₅₀, which is a quantitative measure of potency and essential for comparing different compounds.
-
Orthogonal Assays: Positive hits from these primary assays should be validated using orthogonal methods. For example, a thermal shift assay (TSA) could confirm direct binding of this compound to the target protein.
Conclusion and Future Directions
This compound represents a valuable, yet under-explored, scaffold in drug discovery. The protocols detailed in this guide provide a robust framework for its initial characterization as a potential inhibitor of carbonic anhydrases and dihydropteroate synthase. Positive results from these assays would warrant further investigation, including structure-activity relationship (SAR) studies through chemical modification of the aminopyridine core and the sulfonamide group, as well as evaluation in cell-based and in vivo models. The unique structural attributes of this compound may pave the way for the development of novel therapeutics with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. 75903-58-1|this compound|BLD Pharm [bldpharm.com]
- 4. scispace.com [scispace.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Aminopyridine Sulfonamides as CNS Disorder Therapeutics
For: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.
Introduction: A Dual-Pronged Approach to CNS Drug Discovery
Central nervous system (CNS) disorders represent a significant and growing unmet medical need. The complexity of the brain and the challenges of drug delivery across the blood-brain barrier (BBB) have historically hampered the development of effective therapeutics. Aminopyridine sulfonamides are an emerging class of small molecules that offer a promising, dual-pronged approach to tackling these challenges. This unique scaffold combines the properties of two well-established pharmacophores: the aminopyridines, known for their ability to modulate ion channels, and the sulfonamides, which are classic inhibitors of carbonic anhydrase and can be designed to have favorable pharmacokinetic properties for CNS penetration.[1][2]
This comprehensive guide provides a detailed roadmap for the development of aminopyridine sulfonamides as potential treatments for a range of CNS disorders, including multiple sclerosis, epilepsy, and neuropathic pain. We will delve into the scientific rationale, provide step-by-step protocols for synthesis and evaluation, and offer insights into the critical decision-making points throughout the drug discovery pipeline.
Scientific Rationale: Targeting Key Pathophysiological Pathways
The therapeutic potential of aminopyridine sulfonamides stems from their ability to modulate two key enzyme and ion channel families implicated in the pathophysiology of various CNS disorders:
-
Potassium Channels (Kv): 4-aminopyridine is a well-known non-selective blocker of voltage-gated potassium channels.[3] By blocking these channels, it can enhance neurotransmitter release and restore action potential conduction in demyelinated axons, a key mechanism in multiple sclerosis.[3][4][5] More targeted modulation of specific Kv subtypes, such as Kv1.3, which is highly expressed on activated T-lymphocytes, offers the potential for immunomodulatory effects in neuroinflammatory conditions.[4]
-
Carbonic Anhydrases (CAs): Sulfonamides are the archetypal inhibitors of carbonic anhydrases, a family of enzymes crucial for pH homeostasis, fluid balance, and neuronal excitability.[6][7][8] Inhibition of specific CA isoforms in the CNS has been shown to have anticonvulsant effects and may also play a role in managing neuropathic pain and other neurological conditions.[6][7][8][9]
The synergistic or additive effects of modulating both potassium channels and carbonic anhydrases with a single molecule present a compelling therapeutic strategy. Furthermore, the sulfonamide moiety can be chemically modified to optimize physicochemical properties, such as lipophilicity and polar surface area, to enhance BBB penetration, a critical factor for any CNS drug candidate.[1]
Drug Discovery Workflow: A Phased Approach
The development of novel aminopyridine sulfonamide-based CNS therapeutics follows a structured, multi-stage process. This workflow is designed to systematically identify, optimize, and validate promising drug candidates.
Figure 1: A generalized workflow for the discovery and development of aminopyridine sulfonamide drug candidates for CNS disorders.
Part 1: Lead Generation - Synthesis of Aminopyridine Sulfonamide Libraries
The journey begins with the chemical synthesis of a diverse library of aminopyridine sulfonamide derivatives. This allows for the exploration of the chemical space and the identification of structure-activity relationships (SAR).
Protocol 1: General Synthesis of 4-Aminopyridine-3-sulfonamides
This protocol describes a common method for the synthesis of 4-aminopyridine-3-sulfonamides, starting from the readily available 4-aminopyridine.
Materials:
-
4-aminopyridine
-
Chlorosulfonic acid or 20% Oleum (fuming sulfuric acid)
-
Appropriate amine (for sulfonamide formation)
-
Dry pyridine
-
Anhydrous solvents (e.g., dichloromethane, ethanol)
-
Sodium bicarbonate solution
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Sulfonation of 4-Aminopyridine:
-
In a fume hood, carefully add 4-aminopyridine to an excess of cold (0°C) chlorosulfonic acid or 20% oleum with stirring.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 120°C for oleum) and maintain for the required duration (this can range from hours to days, monitoring by TLC is recommended).[10][11]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the product, 4-aminopyridine-3-sulfonyl chloride, precipitates.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Sulfonamide Formation:
-
Dissolve the 4-aminopyridine-3-sulfonyl chloride in an anhydrous solvent such as dichloromethane.
-
Add dry pyridine as a base.
-
Slowly add the desired amine (e.g., a primary or secondary amine) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired aminopyridine sulfonamide.[12][13]
-
Note: This is a general procedure and may require optimization for specific amines and desired products. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Part 2: In Vitro Screening Cascade
Once a library of compounds is synthesized, a cascade of in vitro assays is employed to identify "hits" with the desired biological activity and to establish a preliminary SAR.
Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay
This colorimetric assay is a high-throughput method to screen for inhibitors of carbonic anhydrase II (CA-II), a key isoform in the CNS. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA-II to the colored product p-nitrophenol.[14][15][16]
Materials and Reagents:
-
Human or bovine carbonic anhydrase II
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA-II in cold assay buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of test compounds and acetazolamide in DMSO.
-
-
Assay Plate Setup (per well):
-
158 µL Assay Buffer
-
2 µL of test compound/control in DMSO
-
20 µL of CA-II working solution
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of p-NPA solution to each well.
-
Immediately begin kinetic reading of absorbance at 405 nm every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
| Parameter | Description |
| Enzyme | Human or Bovine Carbonic Anhydrase II |
| Substrate | p-Nitrophenyl acetate (p-NPA) |
| Detection Method | Colorimetric (Absorbance at 405 nm) |
| Control Inhibitor | Acetazolamide |
| Output | IC50 values |
Table 1: Key parameters for the in vitro carbonic anhydrase II inhibition assay.
Protocol 3: In Vitro Kv1.3 Potassium Channel Inhibition Assay (FLIPR-based)
This protocol describes a high-throughput, cell-based fluorescence assay to screen for inhibitors of the Kv1.3 potassium channel using a Fluorometric Imaging Plate Reader (FLIPR). This assay measures changes in membrane potential.
Materials and Reagents:
-
A stable cell line expressing human Kv1.3 channels (e.g., CHO or HEK293 cells)
-
FLIPR Membrane Potential Assay Kit
-
Known Kv1.3 blocker (e.g., Margatoxin) as a positive control
-
Appropriate cell culture medium and supplements
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Plate the Kv1.3-expressing cells in the microplates and grow to a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the membrane potential-sensitive dye from the kit.
-
Incubate as per the manufacturer's instructions to allow for dye loading.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of test compounds and the positive control.
-
Place the plate in the FLIPR instrument.
-
The instrument will add the compounds to the wells and simultaneously measure the fluorescence signal over time. Depolarization of the cells upon channel opening (and subsequent repolarization upon inhibition) will cause a change in fluorescence.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the effect of the compounds on membrane potential.
-
Calculate the percent inhibition of the potassium channel activity.
-
Determine the IC50 values for active compounds.[17]
-
Figure 2: Simplified schematic of the Kv1.3 inhibition assay principle.
Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay
Assessing the ability of a compound to cross the BBB is crucial for CNS drug development. In vitro models provide a high-throughput method for initial screening.
Materials and Reagents:
-
Transwell inserts with a microporous membrane
-
A suitable cell line that forms a tight monolayer mimicking the BBB (e.g., hCMEC/D3, bEnd.3, or iPSC-derived brain endothelial cells)
-
Appropriate cell culture medium
-
Test compounds and a known BBB-permeable compound (e.g., caffeine) and a known non-permeable compound (e.g., sucrose)
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Culture on Transwell Inserts:
-
Seed the endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
-
Permeability Assay:
-
Add the test compound to the apical (donor) chamber.
-
At various time points, take samples from the basolateral (receiver) chamber.
-
Quantify the concentration of the compound in the receiver chamber using LC-MS/MS.
-
-
Data Analysis:
Part 3: In Vivo Efficacy Models
Promising candidates from in vitro screening are advanced to in vivo models of CNS disorders to evaluate their efficacy in a more physiologically relevant setting.
Protocol 5: Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis
EAE is the most commonly used animal model for multiple sclerosis, mimicking the inflammatory and demyelinating aspects of the disease.[3][6][7][8][20]
Animals:
-
Female C57BL/6 mice (8-12 weeks old)
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2.[3]
-
-
Clinical Scoring:
-
Treatment:
-
Administer the test aminopyridine sulfonamide or vehicle control daily, starting at the onset of clinical signs or prophylactically.
-
-
Assessment of Motor Function (Rotarod Test):
-
At various time points, assess motor coordination and balance using an accelerating rotarod.
-
Record the latency to fall for each mouse.[7]
-
Data Analysis:
-
Compare the mean clinical scores and rotarod performance between the treatment and control groups to determine the efficacy of the compound in ameliorating EAE symptoms.
Protocol 6: Kainic Acid-Induced Seizure Model for Epilepsy
This model is used to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking aspects of temporal lobe epilepsy.
Animals:
-
Adult male Wistar or Sprague-Dawley rats
Materials:
-
Kainic acid
-
Sterile saline
-
Video monitoring system
-
EEG recording equipment (optional)
Procedure:
-
Induction of Status Epilepticus:
-
Administer a single intraperitoneal or intrahippocampal injection of kainic acid.
-
Monitor the animals for seizure activity using a Racine scale.
-
-
Treatment:
-
Administer the test aminopyridine sulfonamide or vehicle control at a predetermined time before or after the kainic acid injection.
-
-
Assessment of Anticonvulsant Efficacy:
Data Analysis:
-
Compare seizure parameters between the treated and control groups to evaluate the anticonvulsant and potential anti-epileptogenic effects of the compound.
Part 4: Preclinical Development
Candidates that demonstrate significant efficacy in in vivo models and possess favorable in vitro properties will advance to the preclinical development phase. This involves more extensive safety pharmacology, toxicology, and pharmacokinetic studies to support an Investigational New Drug (IND) application.
Conclusion
The development of aminopyridine sulfonamides represents a rational and promising approach to discovering novel therapeutics for a range of debilitating CNS disorders. By leveraging the dual-targeting potential of this chemical scaffold and employing a systematic and rigorous drug discovery workflow, researchers can efficiently identify and advance promising candidates toward clinical evaluation. The protocols and guidelines presented in this document are intended to serve as a valuable resource for scientists dedicated to this important area of research.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for Evaluating Antiepileptogenesis - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in - JoVE Journal [jove.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
- 22. Evaluation of locomotor function and microscopic structure of the spinal cord in a mouse model of experimental autoimmune encephalomyelitis following treatment with syngeneic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
- 24. ijpp.com [ijpp.com]
- 25. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 27. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Aminopyridine-2-sulfonamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Sulfonamides in Oncology
The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, initially acclaimed for its antibacterial properties. However, the structural versatility of sulfonamides has led to their exploration in a multitude of therapeutic areas, with oncology being a particularly promising frontier. A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[1] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of crucial enzymes involved in tumor progression, cell cycle arrest, and the disruption of microtubule assembly.[1][2]
6-Aminopyridine-2-sulfonamide is a member of this versatile class of compounds. Its structural features suggest potential as an anticancer agent, likely through the inhibition of key enzymatic targets that are overexpressed in various cancer types. These application notes provide a comprehensive guide for researchers interested in investigating the anticancer properties of this compound, with a focus on its potential mechanism of action as a carbonic anhydrase inhibitor and protocols for its evaluation in a research setting.
Mechanism of Action: Targeting the Tumor Microenvironment
While the precise mechanism of this compound is a subject of ongoing research, the broader class of aromatic and heterocyclic sulfonamides are well-characterized as inhibitors of carbonic anhydrases (CAs).[1][3]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] In mammals, several CA isoforms are known, and some are highly expressed in tumors, particularly CA IX and CA XII.[4][5] These tumor-associated CAs play a critical role in maintaining the acidic tumor microenvironment by regulating intra- and extracellular pH.[2] This acidic environment promotes tumor growth, invasion, and metastasis, while also contributing to chemotherapy resistance.
The inhibitory action of sulfonamides is mediated by the binding of the sulfonamide anion to the zinc ion within the active site of the carbonic anhydrase enzyme.[2] This interaction blocks the catalytic activity of the enzyme, leading to a disruption of pH regulation in cancer cells. The consequences of CA inhibition in the context of cancer include:
-
Reversal of Tumor Acidosis: Inhibition of tumor-associated CAs can lead to an increase in the extracellular pH of the tumor microenvironment, making it less conducive to tumor growth and metastasis.
-
Induction of Apoptosis: The disruption of pH homeostasis can trigger programmed cell death (apoptosis) in cancer cells.
-
Sensitization to Chemotherapy: By altering the tumor microenvironment, CA inhibitors can enhance the efficacy of conventional chemotherapeutic agents.
Hypothesized Signaling Pathway of this compound as a Carbonic Anhydrase Inhibitor
Caption: Hypothesized mechanism of this compound targeting carbonic anhydrase IX/XII.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound's anticancer activity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.[6]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A stepwise workflow for determining the IC50 of this compound.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Esterase Method)
This protocol measures the inhibition of carbonic anhydrase activity by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX, CA XII)
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute the lyophilized CA enzymes in the Tris-HCl buffer to the desired concentration.
-
Prepare a stock solution of this compound and Acetazolamide in DMSO.
-
Perform serial dilutions in Tris-HCl buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution (or buffer for control).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
The rate of p-nitrophenol formation is proportional to the CA esterase activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. For more detailed kinetic analysis, a Dixon plot can be used to determine the inhibition constant (Ki).
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
Table 2: Hypothetical Carbonic Anhydrase Inhibition by this compound
| CA Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | Data to be determined |
| hCA II | Data to be determined |
| hCA IX | Data to be determined |
| hCA XII | Data to be determined |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of its cytotoxic and enzyme inhibitory activities. Based on the well-established role of sulfonamides as carbonic anhydrase inhibitors, it is hypothesized that this compound may exert its anticancer effects through the disruption of pH homeostasis in the tumor microenvironment.
Future research should focus on determining the specific IC50 and Ki values for this compound against a panel of cancer cell lines and CA isoforms. Further investigations could also explore its effects on other potential targets within the sulfonamide mechanism of action portfolio, such as topoisomerase II or tubulin polymerization.[7][8][9] Elucidating the detailed molecular mechanism will be crucial for the rational design of more potent and selective analogs for cancer therapy.
References
- 1. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel sulfonamide analogues of 6/7-aminoflavones as anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Assays with 6-Aminopyridine-2-sulfonamide for Carbonic Anhydrase Inhibition
Introduction
In the landscape of drug discovery and enzyme kinetics, the study of inhibitors provides invaluable insights into enzyme mechanisms and pathways to novel therapeutics. Among the vast class of enzyme inhibitors, sulfonamides have a storied history, initially recognized for their antimicrobial properties.[1][2] Their utility, however, extends far beyond this initial application. Structurally, many sulfonamides are mimics of p-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis, leading to their bacteriostatic effects.[1][3] More pertinent to this guide, the sulfonamide moiety is a cornerstone for a major class of inhibitors targeting zinc-metalloenzymes, most notably, the carbonic anhydrases (CAs).[4][5]
6-Aminopyridine-2-sulfonamide is a heterocyclic sulfonamide of significant interest. While broadly, 2-aminopyridine derivatives have been investigated for their inhibitory effects on various enzymes, the specific sulfonamide functionalization of this compound directs its activity towards carbonic anhydrases.[6] Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7][8] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, respiration, and ion transport.[4] Consequently, the dysregulation of CA activity is implicated in a range of pathologies such as glaucoma, epilepsy, and cancer, making CA inhibitors a critical area of research.[5][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for enzymatic assays to characterize the inhibitory potential of this compound against carbonic anhydrase. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into data interpretation, ensuring a robust and reliable assessment of this compound's interaction with its target enzyme.
Principle of the Assay
The core of assessing the inhibitory effect of this compound lies in accurately measuring the catalytic activity of carbonic anhydrase in its presence and absence. The most common and direct method to measure CA activity is by monitoring the hydration of its substrate, CO₂. This reaction results in the production of a proton, leading to a decrease in the pH of the reaction mixture.[10][11] The rate of this pH change is directly proportional to the enzyme's activity.
An inhibitor, such as this compound, will bind to the enzyme, typically at or near the active site, thereby reducing its catalytic efficiency. This reduction in activity will manifest as a slower rate of pH change. By systematically varying the concentration of the inhibitor, one can determine key kinetic parameters, such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Kᵢ).
Several techniques can be employed to monitor this reaction, with stopped-flow spectrophotometry being a highly sensitive and rapid method.[12][13][14][15] This technique allows for the rapid mixing of reactants (enzyme and CO₂-saturated solution) and the immediate monitoring of the reaction's progress, typically by observing the absorbance change of a pH indicator dye.[14]
Visualizing the Workflow
The general workflow for assessing the inhibitory properties of this compound against carbonic anhydrase is a multi-step process from reagent preparation to data analysis.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. merckmanuals.com [merckmanuals.com]
- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 4. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Activity Assay [protocols.io]
- 11. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 12. Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. | Semantic Scholar [semanticscholar.org]
- 13. Measurement of carbonic anhydrase activity using a sensitive fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyridinyl Sulfonamide Synthesis
Welcome to the technical support center for professionals engaged in the synthesis of pyridinyl sulfonamides. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Drawing from established chemical principles and field-proven insights, this resource will help you troubleshoot and optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My pyridinyl sulfonamide reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields are a frequent issue in sulfonamide synthesis and can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality:
-
Sulfonyl Chloride: Pyridine-based sulfonyl chlorides can be particularly sensitive to moisture, leading to hydrolysis into the unreactive sulfonic acid.[1][2] Always use a fresh bottle or a recently purified batch. The stability of heteroaromatic sulfonyl chlorides can vary, with some pyridine isomers being prone to decomposition through SO2 extrusion.[3][4]
-
Amine: Ensure your amine is pure and dry. Some amines can react with atmospheric CO2.
-
Solvent and Base: Use anhydrous solvents and ensure bases like pyridine or triethylamine are dry.[1][2]
-
-
Reaction Stoichiometry:
-
Reaction Conditions:
-
Temperature: These reactions are often initiated at 0 °C to manage the initial exotherm, and then allowed to warm to room temperature.[2] If the reaction is slow, gentle heating may be necessary, but be cautious of potential side reactions at elevated temperatures.[1][5]
-
Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent the degradation of moisture-sensitive reagents.
-
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Bis-sulfonylation: If you are using a primary amine, it's possible for the initially formed sulfonamide to be deprotonated by the base, and then react with a second molecule of the sulfonyl chloride. This is more likely with highly reactive sulfonyl chlorides or strongly basic conditions.
-
Solution: Employ slow, dropwise addition of the sulfonyl chloride to the amine solution to maintain a low concentration of the electrophile.[6] You can also try using a bulkier, non-nucleophilic base.
-
-
Reaction with Pyridine (Solvent/Base): Pyridine can act not only as a base but also as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a reactive sulfonylpyridinium salt.[7] While this can be beneficial, under certain conditions it may lead to undesired byproducts.
-
Solution: If you suspect pyridine-related side products, consider using an alternative non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Hydrolysis of Sulfonyl Chloride: As mentioned, any moisture in the reaction will lead to the formation of the corresponding sulfonic acid, which will be present in your crude product.[1]
Q3: How does the choice of base impact the reaction? Is pyridine always the best choice?
A3: The base is critical for neutralizing the HCl produced, which would otherwise protonate the starting amine and render it unreactive.[7] Pyridine is a popular choice because its moderate basicity is sufficient to scavenge HCl without promoting many side reactions.[7] It can also act as a nucleophilic catalyst, which can be advantageous with less reactive starting materials.[7]
However, for sensitive substrates or when side reactions with pyridine are a concern, other bases should be considered.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | ~5.2 | Moderately basic, can act as a nucleophilic catalyst.[7] |
| Triethylamine (TEA) | ~10.7 | More basic than pyridine, generally non-nucleophilic. A common alternative. |
| Diisopropylethylamine (DIPEA) | ~10.7 | Sterically hindered, non-nucleophilic base. Useful for preventing side reactions. |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Highly efficient nucleophilic catalyst, often used in small amounts with another base.[8][9][10] |
Troubleshooting Guides
Problem 1: Low or No Product Formation
If you've confirmed the quality of your starting materials and are still facing issues with product formation, a more in-depth look at your reaction parameters is necessary.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield in pyridinyl sulfonamide synthesis.
Detailed Steps & Explanations
-
Re-evaluate Your Base and Solvent System:
-
Rationale: The solvent must fully dissolve your reactants to allow for an efficient reaction. The base must be strong enough to neutralize the generated HCl without causing unwanted side reactions.[2]
-
Protocol:
-
Set up several small-scale parallel reactions.
-
Test different anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile.
-
In parallel, screen different bases like pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA).
-
Consider adding a catalytic amount (0.1 eq) of DMAP, which can significantly accelerate the reaction, especially with less nucleophilic amines.[8][9]
-
Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal combination.[2]
-
-
-
Systematic Temperature and Time Optimization:
-
Rationale: Some reactions are sluggish at room temperature and require thermal energy to proceed to completion. Conversely, excessive heat can cause decomposition of reactants or products.[2][5]
-
Protocol:
-
Begin the reaction at 0 °C and add the sulfonyl chloride slowly.
-
Allow the reaction to warm to room temperature and monitor its progress over several hours.
-
If the reaction stalls, gently heat the mixture (e.g., to 40-50 °C) and continue monitoring.
-
Take aliquots at different time points to determine the optimal reaction time.
-
-
Problem 2: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure pyridinyl sulfonamide can be challenging.
-
Workup Woes:
-
Issue: Pyridinium hydrochloride, formed when pyridine is used as the base, is water-soluble and can sometimes complicate extractions.
-
Solution: During the aqueous workup, a dilute acid wash (e.g., 1M HCl) will ensure all excess pyridine and other amine bases are protonated and move to the aqueous layer. Be mindful of the pKa of your product; if it has basic sites, it could also be protonated and lost to the aqueous phase. Follow with a wash with saturated sodium bicarbonate solution and then brine.
-
-
Purification Predicaments:
-
Issue: The polarity of pyridinyl sulfonamides can make them challenging to purify via column chromatography, sometimes leading to streaking on the column or poor separation.
-
Solution:
-
Solvent System Optimization: Carefully select your solvent system for chromatography. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can often improve peak shape for basic compounds like pyridines.
-
Alternative Purification: If chromatography is problematic, consider recrystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives high purity crystals.
-
-
Experimental Protocols
General Protocol for Pyridinyl Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis.
-
Preparation:
-
Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents and liquid reagents are anhydrous.
-
-
Reaction Setup:
-
Dissolve the pyridinyl amine (1.0 eq) and the base (e.g., pyridine or TEA, 1.2 eq) in an appropriate anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve the sulfonyl chloride (1.05 eq) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
-
Reaction:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. This can take anywhere from 1 to 24 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mechanism of DMAP Catalysis
DMAP is a more potent nucleophilic catalyst than pyridine due to the electron-donating character of the dimethylamino group.
Caption: Catalytic cycle of DMAP in sulfonamide synthesis.
The reaction of DMAP with the sulfonyl chloride forms a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt.[9] This intermediate is much more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by the amine nucleophile. This catalytic pathway significantly accelerates the rate of sulfonamide formation.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Sulfonamide Crystallization and Purification
Welcome to the technical support center for sulfonamide crystallization and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of sulfonamide compounds. As a class of compounds known for their therapeutic importance and, at times, challenging physical properties, a robust understanding of their crystallization behavior is paramount.
This resource moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization. By understanding the "why" behind each step, you can develop a more intuitive and effective approach to troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during sulfonamide purification.
Q1: My sulfonamide compound is "oiling out" instead of forming crystals. What is happening and what should I do?
A1: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1][2] This typically happens for one of two reasons: the solution is becoming supersaturated at a temperature above the melting point of your compound (or a eutectic mixture of your compound and solvent), or the compound is highly impure, leading to a significant melting point depression.[1]
-
Immediate Steps:
-
Long-Term Strategy:
-
Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is well below the melting point of your sulfonamide.[1] You may need to switch to a lower-boiling point solvent or employ a co-solvent system.[1]
-
Reduce Supersaturation Rate: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into an ordered crystal lattice.[1]
-
Change the Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble, and then very slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity (cloudiness) appears. This controlled reduction in solubility is often highly effective at promoting crystal growth over oiling out.[1]
-
Q2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?
A2: A low yield is a common issue that can often be rectified with careful technique.[2]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: The most critical factor is to use the absolute minimum amount of hot solvent required to fully dissolve your crude compound.[1] Any excess solvent will keep more of your product dissolved when the solution is cooled, thus reducing your isolated yield.[1]
-
Ensure Complete Cooling: After allowing the solution to cool to room temperature, placing it in an ice bath for 15-20 minutes will further decrease the solubility of the sulfonamide and maximize precipitation.[1]
-
Prevent Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-warmed. If crystals form in the funnel, it's a sign the solution cooled too quickly, trapping your product with the impurities.[1]
-
Recover a Second Crop: The filtrate (mother liquor) after your first filtration still contains dissolved product. You can often recover more material by concentrating the mother liquor (e.g., by boiling off some solvent) and cooling it again to obtain a "second crop" of crystals.[2] Be aware that this second crop may be less pure than the first.
-
Q3: My final product is an amorphous powder, not the crystalline solid I expected. What went wrong?
A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered, stable crystal lattice.[1] This is often described as the compound "crashing out" of a highly supersaturated solution.[1]
-
Solutions:
-
Reduce the Cooling Rate: This is the most crucial adjustment. Allow the flask to cool slowly on the benchtop, perhaps insulated with a cloth, before moving it to a colder environment like an ice bath. Slow, undisturbed cooling is essential for growing larger, well-defined crystals.[1]
-
Use a Solvent/Anti-solvent System: As mentioned for "oiling out," slowly adding an anti-solvent to a solution of your compound can provide a more controlled path to supersaturation, favoring crystalline growth over amorphous precipitation.[1]
-
Control Evaporation: For some systems, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.[1]
-
Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?
A4: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in sulfonamides.[3][4] These different forms can have significantly different physical properties, such as solubility and melting point, making control essential for consistent product quality. Polymorphism is heavily influenced by intermolecular interactions, particularly the hydrogen bonding involving the sulfonamide group.[3]
-
Control Strategies:
-
Standardize Crystallization Conditions: Strict and consistent control over solvent choice, cooling rate, temperature, and agitation is paramount. Even minor variations can favor the nucleation of a different polymorph.
-
Seeding: The most reliable method for obtaining a specific polymorph is to introduce a seed crystal of the desired form into the supersaturated solution. This seed acts as a template, directing the growth of that specific crystal lattice.[1]
-
Solvent Selection: The choice of solvent can directly influence which polymorph is favored. Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities to identify conditions that consistently produce the desired form.
-
Co-crystallization: Consider forming co-crystals with a suitable co-former molecule. This creates a new, distinct crystalline solid with a defined structure, which can be an effective way to prevent the formation of undesired polymorphs.[5][6]
-
In-Depth Troubleshooting Guides
Guide 1: Optimizing Solvent Systems for Sulfonamide Crystallization
The selection of an appropriate solvent is the most critical decision in developing a successful crystallization protocol. The ideal solvent should exhibit high solubility for the sulfonamide at elevated temperatures and low solubility at cooler temperatures.[7]
The following diagram provides a logical workflow for selecting a suitable crystallization solvent system.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for sulfonamides with acidic/basic groups that form soluble salts. Often used as an anti-solvent.[8][9] |
| Ethanol | Medium-High | 78 | A common choice, often effective for single-solvent recrystallization.[10] |
| Isopropanol | Medium | 82 | Can offer different solubility profiles than ethanol; noted for producing stable, free-flowing crystals for some sulfa drugs.[10] |
| Acetone | Medium | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation and crashing out.[9][11] |
| Ethyl Acetate | Medium-Low | 77 | Good for less polar sulfonamides; can be used in solvent/anti-solvent pairs with hexanes. |
| Toluene | Low | 111 | Useful for non-polar sulfonamides or as part of a co-solvent system. |
Guide 2: The Impact and Removal of Impurities
Impurities can have a profound effect on crystallization, often acting as inhibitors to nucleation and crystal growth, or becoming incorporated into the crystal lattice, thereby reducing final purity.[12][13]
This workflow outlines a logical process for addressing common crystallization problems, many of which stem from impurities.
-
Insoluble Impurities: If your crude product contains impurities that do not dissolve in the hot solvent (e.g., dust, inorganic salts), a hot filtration is necessary. After dissolving your sulfonamide, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed receiving flask.
-
Colored Impurities: If the solution is colored by high-molecular-weight, polar impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution.[1] After briefly boiling with the charcoal, it is removed via hot filtration. Use charcoal sparingly, as it can also adsorb your desired product.
-
Structurally Related Impurities: Impurities that are chemically similar to your target sulfonamide are the most challenging to remove, as they often have similar solubility profiles.[14] In these cases, repeated crystallizations may be necessary. If recrystallization is ineffective, chromatographic purification (e.g., flash column chromatography) may be required.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward method for purifying solid compounds.[1]
-
Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent and, using a hot plate, bring the mixture to a boil (a boiling chip is recommended). Continue adding small portions of hot solvent until the compound just dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is ideal for compounds that are highly soluble in one solvent and insoluble in another, where the two solvents are miscible. It is particularly useful for preventing oiling out.[1][15]
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]
-
Addition of Anti-Solvent: With constant swirling, slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise.[1][8]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.[1] If crystals do not form spontaneously, you may need to add a seed crystal or scratch the flask.
-
Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. The rate of crystal growth can be controlled by the rate of anti-solvent addition.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Purity Assessment and Characterization
Verifying the purity and identity of your final product is a critical final step. Several analytical techniques are available, each providing different information.
| Technique | Principle | Information Obtained | Key Advantages |
| HPLC | Differential partitioning between stationary and mobile phases. | Retention time, peak area for quantification, % purity.[16] | High sensitivity, robust, precise, and widely available for routine quality control.[16][17] |
| TLC | Differential adsorption on a thin layer adsorbent. | Retention factor (Rf), qualitative presence of impurities.[16] | Fast, inexpensive, good for reaction monitoring and screening.[16] |
| DSC | Measures heat flow as a function of temperature. | Sharp melting endotherm for crystalline solids; glass transition for amorphous.[1] | Excellent for identifying polymorphs and assessing crystallinity. |
| XRPD | Diffraction of X-rays by the crystal lattice. | Unique diffraction pattern for each crystalline form. | The definitive method for identifying polymorphs and determining the degree of crystallinity.[1] |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Can show subtle differences in N-H and S=O stretching frequencies between polymorphs.[1] | Provides information about hydrogen bonding in the crystal lattice. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcea.org [ijcea.org]
- 16. benchchem.com [benchchem.com]
- 17. ymerdigital.com [ymerdigital.com]
strategies for increasing the yield of 6-Aminopyridine-2-sulfonamide
Welcome to the technical support center for the synthesis and yield optimization of 6-Aminopyridine-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis and maximize your product yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most likely causes and how can I fix them?
Low yields in sulfonamide synthesis can be frustrating and often stem from a few critical areas. The most common synthetic route involves the chlorosulfonation of 2-aminopyridine followed by amination, and issues can arise in either step.
Causality Analysis: The primary culprits for low yield are typically the degradation of the highly reactive sulfonyl chloride intermediate, incomplete reactions, or losses during workup and purification.[1]
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for low yield diagnosis.
Summary of Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Moisture Sensitivity | The key intermediate, 2-aminopyridine-6-sulfonyl chloride, is highly sensitive to moisture and can readily hydrolyze back to the sulfonic acid, preventing the final amination step.[1] | Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Temperature Control | The initial chlorosulfonation reaction with chlorosulfonic acid is highly exothermic. Uncontrolled temperature can lead to side reactions and degradation of the starting material. | Add the chlorosulfonic acid dropwise to a cooled solution (0-5 °C) of 2-aminopyridine in a suitable solvent like chloroform.[2] |
| Incomplete Amination | The nucleophilicity of the ammonia source may be insufficient for a complete reaction under mild conditions, especially if the sulfonyl chloride intermediate is sterically hindered. | Use a more reactive ammonia source (e.g., aqueous ammonia, ammonium hydroxide) and consider increasing the reaction temperature or time. Monitor progress via TLC. |
| Loss During Workup | The product may be partially soluble in the aqueous phase during extraction or may not fully precipitate from the solution. | Carefully adjust the pH during workup to ensure complete precipitation of the product. Minimize the number of washing steps and use ice-cold water to wash the precipitate. |
Q2: I'm observing significant side product formation in my TLC/NMR. What are they and how can I prevent them?
Side products are often the result of the high reactivity of the reagents and intermediates involved.
-
Primary Side Product: The most common impurity is the corresponding sulfonic acid (6-Aminopyridine-2-sulfonic acid), formed by the hydrolysis of the sulfonyl chloride intermediate.
-
Prevention: The most effective prevention is rigorous moisture control, as detailed in the previous question.[1] Running the reaction under an inert atmosphere is critical.
-
-
Other Potential Side Products:
-
Di-sulfonated products: If the reaction conditions are too harsh (e.g., high temperature, excess chlorosulfonic acid), di-sulfonation on the pyridine ring or the amino group can occur.
-
Polymerization: Unwanted polymerization can occur under excessively high temperatures.
-
Mitigation Strategy:
-
Stoichiometry: Use a carefully controlled molar ratio of 2-aminopyridine to chlorosulfonic acid. A slight excess of the aminopyridine can sometimes be used to ensure the complete consumption of the more valuable reagent.
-
Temperature: Maintain strict temperature control throughout the addition of reagents.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress.[3] This allows you to quench the reaction as soon as the starting material is consumed, preventing the formation of further byproducts.
Q3: My product is difficult to purify. What are the best methods for isolating high-purity this compound?
Purification is a critical step for achieving high final yield and purity.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: Experiment with different solvent systems. A common choice is an ethanol/water or isopropanol/water mixture. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
-
Precipitation and Washing:
-
After the reaction, the mixture is often poured onto crushed ice.[3] This precipitates the crude product and hydrolyzes any remaining reactive intermediates.
-
Washing the crude solid with a cold sodium bicarbonate solution can help remove acidic impurities.[3]
-
A final wash with ice-cold water removes residual salts.
-
-
Chromatography: If recrystallization fails to provide the desired purity, column chromatography is an option. For removing unreacted amine starting materials or basic impurities, cation-exchange chromatography can be highly effective.[4]
Frequently Asked Questions (FAQs)
What is the standard synthetic pathway for this compound?
The most common and direct approach is a two-step synthesis starting from 2-aminopyridine. This molecule serves as a versatile building block in organic synthesis.[5]
Synthetic Workflow Diagram
Caption: General two-step synthesis of this compound.
-
Chlorosulfonation: 2-Aminopyridine is reacted with chlorosulfonic acid. This is an electrophilic aromatic substitution where the -SO2Cl group is introduced onto the pyridine ring, typically at a position ortho or para to the activating amino group. The reaction is performed at low temperature to control its exothermic nature.[2]
-
Amination: The resulting sulfonyl chloride intermediate is then reacted with an ammonia source (e.g., ammonium hydroxide) to form the final sulfonamide.[1] The sulfonyl chloride is a highly reactive electrophile, and the ammonia acts as the nucleophile, displacing the chloride to form the S-N bond.
How critical are the reaction parameters for maximizing yield?
Extremely critical. Unlike many other reactions, sulfonamide synthesis often has a narrow window for optimal conditions.
Table of Critical Reaction Parameters
| Parameter | Step 1 (Chlorosulfonation) | Step 2 (Amination) | Justification |
| Temperature | 0–5 °C | 25–50 °C (can vary) | Controls exothermicity and prevents side reactions in Step 1; provides sufficient energy for nucleophilic attack in Step 2. |
| Solvent | Anhydrous Chloroform, Dichloromethane | Dioxane, THF, or aqueous media | Must be inert to chlorosulfonic acid in Step 1; must be compatible with the ammonia source in Step 2. |
| Base | N/A (reagent is the acid) | Pyridine, Triethylamine | Neutralizes the HCl byproduct in Step 2, driving the reaction to completion. Must be non-nucleophilic to avoid competing with ammonia.[1][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert or Ambient | Prevents hydrolysis of the highly moisture-sensitive sulfonyl chloride intermediate.[1] |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. All experiments should be conducted with appropriate safety precautions in a fume hood.
Step 1: Synthesis of 6-Amino-2-pyridinesulfonyl chloride
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminopyridine (1.0 eq) and anhydrous chloroform. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (2.0-2.5 eq) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring. The intermediate sulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the solid, wash it with a small amount of ice-cold water, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.[3] Dry the intermediate under vacuum. Note: This intermediate is moisture-sensitive and should be used immediately in the next step.[1]
Step 2: Synthesis of this compound
-
Reaction Setup: In a clean, dry flask, suspend the crude 6-amino-2-pyridinesulfonyl chloride from Step 1 in a suitable solvent like dioxane or THF.
-
Amination: Cool the suspension in an ice bath and add concentrated ammonium hydroxide (excess) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion. Monitor by TLC until the sulfonyl chloride spot disappears.
-
Isolation: Reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.
-
Purification: Filter the solid product. Wash thoroughly with cold water and dry under vacuum.
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyridine Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting assistance and answers to frequently asked questions regarding the purification of pyridine sulfonamides. The unique chemical nature of these compounds—possessing both a basic pyridine ring and an acidic sulfonamide proton—presents specific challenges that require carefully considered purification strategies.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of pyridine sulfonamides in a direct question-and-answer format.
I. Chromatographic Purification Challenges
Question: I'm performing flash column chromatography on my crude pyridine sulfonamide, but I'm seeing severe peak tailing. What is causing this and how can I fix it?
Answer: Peak tailing is the most common issue when purifying pyridine-containing compounds on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[1] This creates a secondary, non-ideal retention mechanism that broadens the peak.
Causality & Solution Workflow:
-
Neutralize Active Sites: The most direct solution is to "mask" the acidic silanol groups. This is achieved by adding a small amount of a competing base to your mobile phase.
-
Recommended Additive: Add 0.5-1% triethylamine (TEA) or pyridine to your eluent system (e.g., ethyl acetate/hexane). The additive will preferentially bind to the active silanol sites, allowing your pyridine sulfonamide to elute with a more symmetrical peak shape.[1]
-
-
Consider an Alternative Stationary Phase: If peak shape does not improve sufficiently, the stationary phase itself may be the issue.
-
Alumina (Basic or Neutral): Switching from silica gel to alumina can be highly effective. Basic or neutral alumina lacks the acidic silanol groups responsible for the problematic interaction.
-
Deactivated Silica: You can prepare a less acidic silica gel by treating it with a solution of TEA in your chosen solvent, followed by evaporation, to pre-neutralize the active sites.
-
-
Check for Metal Chelation: Both the pyridine nitrogen and the sulfonamide group can chelate metal ions.[2][3][4][5] If your silica gel has trace metal impurities, this can also contribute to peak broadening. Using a mobile phase buffered at a specific pH or adding a weak chelating agent like EDTA (in HPLC applications) can sometimes mitigate this.[3]
Question: My pyridine sulfonamide seems to be degrading on the silica column, leading to low recovery and multiple new spots on my TLC plates. Why is this happening?
Answer: While the pyridine ring is generally stable, the sulfonamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.[6][7][8] Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the hydrolysis of sensitive sulfonamides, especially during long exposure on a slow-running column.
Troubleshooting Protocol:
-
Assess Stability with a 2D TLC Test: Before committing to a column, run a quick stability test.
-
Spot your crude material on a silica TLC plate.
-
Note any impurity spots.
-
Allow the plate to sit on the bench for 30-60 minutes, exposing the compound to the acidic silica surface.
-
Develop the plate as usual. If new spots appear or the main spot has diminished, your compound is likely degrading on silica.
-
-
Minimize Contact Time: If degradation is minor, run the column as quickly as possible. Use a slightly more polar solvent system than initially planned to hasten elution.
-
Switch to a Neutral Stationary Phase: The best solution is to avoid the acidic environment altogether. Use neutral alumina or a less acidic, end-capped silica stationary phase for your purification.[1]
// Main Branches tailing [label="Severe Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; low_recovery [label="Low Recovery /\nOn-Column Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; poor_sep [label="Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"];
// Tailing Solutions cause_tailing [label="Cause: Basic pyridine\ninteracts with acidic\nsilica silanols.", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; sol_additive [label="Solution 1:\nAdd 1% TEA or Pyridine\nto mobile phase.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_alumina [label="Solution 2:\nSwitch to neutral or\nbasic Alumina.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Low Recovery Solutions cause_recovery [label="Cause: Sulfonamide is\nhydrolyzing on acidic\nsilica surface.", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; sol_fast [label="Solution 1:\nRun column faster.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_neutral_phase [label="Solution 2:\nUse neutral stationary\nphase (Alumina).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tlc_test [label="Diagnostic:\nPerform 2D TLC\nstability test first.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Poor Resolution Solutions cause_sep [label="Cause: Insufficient\ndifference in polarity\nbetween components.", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; sol_solvent [label="Solution 1:\nOptimize solvent system.\nTry different solvents\n(e.g., DCM/MeOH).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_gradient [label="Solution 2:\nUse a shallow gradient\nelution.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> tailing; start -> low_recovery; start -> poor_sep;
tailing -> cause_tailing [label="Why?"]; cause_tailing -> sol_additive [label="Fix"]; cause_tailing -> sol_alumina [label="Fix"];
low_recovery -> cause_recovery [label="Why?"]; cause_recovery -> sol_tlc_test [label="Confirm"]; cause_recovery -> sol_fast [label="Fix"]; cause_recovery -> sol_neutral_phase [label="Fix"];
poor_sep -> cause_sep [label="Why?"]; cause_sep -> sol_solvent [label="Fix"]; cause_sep -> sol_gradient [label="Fix"]; } ` Caption: Troubleshooting workflow for common chromatography issues.
II. Crystallization & Isolation Challenges
Question: My purified pyridine sulfonamide is a persistent, sticky oil. How can I induce crystallization?
Answer: "Oiling out" is common for compounds with flexible side chains or those that are not sufficiently pure. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Systematic Approach to Crystallization:
-
Ensure High Purity: Oils often contain small amounts of impurities that inhibit the formation of a crystal lattice. First, ensure the material is >95% pure by LCMS or NMR. If not, re-purify using chromatography.
-
Solvent Screening:
-
Place small amounts of your oil (10-20 mg) in several vials.
-
Add a few drops of a single solvent to each vial. Test a range of polarities: Diethyl ether, Ethyl acetate, Isopropanol, Acetonitrile, Toluene.
-
If a solvent dissolves the oil completely at room temperature, it is a poor choice for single-solvent crystallization. If it doesn't dissolve it at all, even with gentle heating, it may be a good "anti-solvent."
-
The ideal solvent will dissolve the oil upon heating and show cloudiness or precipitation upon cooling to room temperature or 0°C.
-
-
Use a Solvent/Anti-Solvent System: This is often the most effective method.
-
Dissolve your oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Acetone).
-
Slowly add a "poor" or "anti-solvent" (e.g., Hexane, Heptane, Water) dropwise while stirring until the solution becomes persistently cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to a freezer. Slow cooling promotes the formation of larger, purer crystals.
-
-
Scratch & Seed: If crystals are slow to form, use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a tiny amount of solid material from a previous batch, add a single speck (a "seed crystal") to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: How can I efficiently remove unreacted arylsulfonyl chloride starting material from my reaction mixture?
A1: Arylsulfonyl chlorides are reactive and can be quenched and removed with a simple workup. After the reaction is complete, add a small amount of a nucleophilic amine, like a secondary amine (e.g., diethylamine) or even excess aqueous ammonia, to the reaction mixture and stir for 15-30 minutes. This will convert the unreacted sulfonyl chloride into a highly polar sulfonamide that can be easily removed with an aqueous wash. Alternatively, quenching with water will hydrolyze it to the corresponding sulfonic acid, which can be removed with a basic wash (e.g., dilute NaHCO₃ or Na₂CO₃ solution).
Q2: My reaction is complete, but I have a lot of unreacted aniline or aminopyridine starting material. What is the best way to remove it?
A2: An acid-base extraction is ideal for this scenario.[9][10] Your pyridine sulfonamide product is significantly less basic than the starting aminopyridine or aniline due to the electron-withdrawing sulfonamide group.
-
Procedure: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The more basic starting amine will be protonated and move into the aqueous layer as a salt, while your less basic product remains in the organic layer. Be sure to check the pH to ensure you are not protonating your product.
Q3: What is the cause of the pH-dependent solubility of my pyridine sulfonamide?
A3: Pyridine sulfonamides are amphoteric, meaning they have both an acidic and a basic site.
-
Basic Site: The pyridine nitrogen (pKa typically ~5-6) can be protonated by acid.
-
Acidic Site: The sulfonamide N-H proton is weakly acidic (pKa typically ~8-10) and can be deprotonated by a base. Therefore, the compound's solubility in water is lowest at its isoelectric point and increases significantly at very low pH (forming a soluble cationic salt) or high pH (forming a soluble anionic salt).[11] This property is the basis for purification via acid-base extraction.[9]
// Start start [label="Crude Mixture in Organic Solvent\n(e.g., Ethyl Acetate)\l- Pyridine Sulfonamide (Product)\l- Unreacted Amine (Basic Impurity)\l- Neutral Impurity\l", fillcolor="#F1F3F4", shape=box];
// Step 1: Acid Wash step1 [label="Step 1: Wash with dilute HCl (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Layers after Step 1 org1 [label="Organic Layer 1\l- Pyridine Sulfonamide (Product)\l- Neutral Impurity\l", fillcolor="#FBBC05", fontcolor="#202124"]; aq1 [label="Aqueous Layer 1\l- Protonated Amine Salt\l(Basic Impurity Removed)\l", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Step 2: Base Wash (Optional, for removing acidic impurities) step2 [label="Step 2: Wash with dilute NaOH (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Layers after Step 2 org2 [label="Organic Layer 2\l- Neutral Impurity\l", fillcolor="#FBBC05", fontcolor="#202124"]; aq2 [label="Aqueous Layer 2\l- Deprotonated Sulfonamide Salt (Product)\l", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Final Steps final_product [label="Re-acidify Aqueous Layer 2\n& Extract with Organic Solvent\n\n=> Pure Pyridine Sulfonamide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_neutral [label="Dry and Evaporate Organic Layer 2\n\n=> Isolated Neutral Impurity", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> step1; step1 -> org1 [label="Separation"]; step1 -> aq1 [label="Separation"]; org1 -> step2; step2 -> org2 [label="Separation"]; step2 -> aq2 [label="Separation"]; aq2 -> final_product [label="Isolation"]; org2 -> final_neutral [label="Isolation"]; } ` Caption: Workflow for purification via stepwise acid-base extraction.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for a Basic Pyridine Sulfonamide
This protocol is designed to mitigate peak tailing and on-column degradation.
-
Slurry Preparation:
-
Choose a suitable non-polar solvent (e.g., hexane).
-
In a beaker, create a slurry of silica gel in the chosen solvent.
-
Add 1% v/v triethylamine (TEA) to the slurry and stir for 5 minutes. This pre-treats the silica.
-
-
Column Packing:
-
Pour the slurry into your column and allow it to pack under gentle pressure or gravity.
-
Do not let the silica run dry.
-
-
Equilibration:
-
Prepare your mobile phase (e.g., 30% Ethyl Acetate in Hexane).
-
Add 1% v/v TEA to the mobile phase mixture.
-
Run 2-3 column volumes of this mobile phase through the packed column to ensure it is fully equilibrated.
-
-
Sample Loading:
-
Dissolve your crude pyridine sulfonamide in a minimal amount of dichloromethane or your mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution & Fraction Collection:
-
Begin eluting with your TEA-modified mobile phase.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions, and remove the solvent in vacuo. Note that the TEA is volatile and should be removed along with the eluent.
-
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This protocol is for inducing crystallization of a purified but oily/amorphous product.
-
Dissolution:
-
Place the oily compound (e.g., 1.0 g) in a clean Erlenmeyer flask with a stir bar.
-
Add a minimal volume of a "good" solvent (e.g., 2-3 mL of acetone) and stir until the oil is completely dissolved.
-
-
Induce Cloudiness:
-
Slowly add a "poor" anti-solvent (e.g., hexane) dropwise using a pipette while stirring vigorously.
-
Continue adding until the solution just turns persistently cloudy (turbid). This is the point of saturation.
-
-
Re-dissolution:
-
Gently warm the flask on a hotplate until the solution becomes clear again. Add a single drop of the "good" solvent if necessary to achieve full clarity. Do not overheat.
-
-
Crystal Growth:
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming well-defined crystals.
-
Once at room temperature, place the flask in a 0°C ice bath or a freezer for at least 1 hour to maximize precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold anti-solvent (hexane) to remove any residual soluble impurities.
-
Dry the crystals under high vacuum.
-
Data Summary Table
| Challenge | Primary Cause | Recommended Solution(s) | Alternative Approach |
| Peak Tailing (Chromatography) | Interaction of basic pyridine with acidic silica.[1] | Add 1% TEA or pyridine to the mobile phase.[1] | Use a neutral or basic alumina stationary phase. |
| Low Recovery (Chromatography) | Acid-catalyzed hydrolysis on silica gel.[7][8] | Neutralize the mobile phase with TEA; run the column quickly. | Use a neutral stationary phase; purify by crystallization. |
| Compound is an Oil | Impurities inhibiting crystal lattice formation; inherent property. | Purify to >95%; use a solvent/anti-solvent recrystallization method. | Trituration with a non-polar solvent like hexane or ether. |
| Poor Aqueous/Organic Separation | Emulsion formation. | Add brine (saturated NaCl solution) to break the emulsion. | Centrifuge the mixture to force layer separation. |
| Inseparable from Starting Amine | Similar polarities. | Perform an acid wash (e.g., 1M HCl) to remove the more basic amine.[9][10] | Derivatize the amine to change its polarity before chromatography. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Item - Electrostatic and metal interaction chromatography of sulfonamides - American University - Figshare [aura.american.edu]
- 4. Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oiling Out During Sulfonamide Crystallization
Prepared by: Senior Application Scientist, Crystallization and Particle Systems
Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging phenomenon of "oiling out" during the crystallization of sulfonamides. Instead of a rigid FAQ, this document provides an in-depth exploration of the underlying principles, followed by a practical, question-driven troubleshooting section to resolve specific experimental issues.
Understanding the "Why": The Science Behind Oiling Out
Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound, upon reaching a state of supersaturation, separates from the solution as a solute-rich liquid phase (an "oil" or emulsion) rather than the desired solid, crystalline phase.[1][2][3] This event is particularly prevalent in systems where the integration of solute molecules into a crystal lattice is kinetically hindered or when the system is subjected to very high levels of supersaturation.[1][2]
This oily phase is often unstable and can eventually solidify into a sticky, amorphous solid or a poorly defined crystalline material.[1] This outcome is highly undesirable as it leads to significant challenges in downstream processing, compromised product purity, and difficulties in controlling critical quality attributes like crystal form (polymorphism) and particle size distribution.[1][4]
The core of the issue lies in the interplay between the compound's solubility curve and a thermodynamic region known as the miscibility gap. When process conditions (e.g., rapid cooling) force the system to enter this miscibility gap, LLPS becomes the favored pathway over direct crystallization.
Caption: Phase diagram illustrating the desired crystallization path versus the undesired oiling out path.
Troubleshooting Guide & FAQs
This section addresses common questions and problems encountered during sulfonamide crystallization.
Q1: My sulfonamide "oiled out" instead of crystallizing. What happened, and what are the immediate steps I can take?
A1: Oiling out occurs when the solution becomes supersaturated at a temperature where the solute is more stable as a liquid than as a solid crystal, often due to excessively high supersaturation or the presence of impurities that depress the freezing point.[5][6] The solute-rich droplets that form are kinetically favored over the more ordered process of crystal nucleation.
Immediate Remedial Actions:
-
Re-dissolution: Gently reheat the mixture to dissolve the oil back into the solution. Add a small amount of additional hot solvent (1-5% vol) to ensure complete dissolution and slightly lower the overall concentration.[5][6]
-
Induce Nucleation: As the solution cools again (much more slowly this time), try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[5]
-
Seed the Solution: If you have crystals from a previous successful batch, introduce a tiny amount (a "seed crystal") into the slightly cooled, supersaturated solution to provide a template for controlled crystal growth.[5]
Q2: How can I proactively design my crystallization process to avoid oiling out from the start?
A2: A well-designed process minimizes the risk of oiling out by carefully controlling the level of supersaturation. The goal is to keep the system within the "metastable zone"—where spontaneous nucleation is unlikely, but growth on existing crystals can occur.
Key Proactive Strategies:
-
Control Supersaturation Generation: Generate supersaturation slowly. This is the most critical factor.[1][2][7]
-
Decrease Solute Concentration: Starting with a more dilute solution reduces the likelihood of reaching the critical supersaturation level where oiling out occurs.[7]
-
Implement a Seeding Strategy: Seeding is a powerful technique to bypass the unpredictable nature of primary nucleation. By providing a surface for crystallization, you can operate at lower supersaturation levels where crystal growth is favored over oiling.[2][7][8]
Caption: A workflow for troubleshooting the root cause of oiling out.
Q3: I suspect impurities are causing oiling out. How can I confirm this and what should I do?
A3: Impurities can significantly impact crystallization by depressing the melting point of your compound or interfering with the molecular recognition required for crystal lattice formation.[9] The oil phase itself can be an effective solvent for impurities, which can sometimes be used as a purification strategy, but more often leads to impure, oily products.[1][4][10]
Troubleshooting Impurities:
-
Purity Analysis: Analyze your starting material using techniques like HPLC or NMR to quantify impurity levels. Compare "good" batches that crystallized well with "bad" batches that oiled out.
-
Purification: If the starting material is impure, consider purifying it before crystallization (e.g., via column chromatography or by performing a preliminary, rapid recrystallization).
-
Washing Study: After filtration, wash the isolated product with a small amount of cold, fresh solvent. This can remove impurities that have adsorbed onto the crystal surface or are present in the residual mother liquor.[11]
Q4: My chosen solvent system seems to be the problem. How do I select a better one?
A4: Solvent choice is critical. An ideal solvent system will exhibit a steep solubility curve, meaning the sulfonamide is highly soluble at high temperatures but sparingly soluble at low temperatures.[12] This allows for high product recovery upon cooling. Polymorphism is also a key consideration, as the choice of solvent can dictate which crystal form is produced.[5][12][13]
Solvent Selection Strategy:
-
Systematic Screening: Perform a small-scale solvent screen to test the solubility of your compound in a range of solvents with varying polarities and hydrogen-bonding capabilities.[7][12]
-
Avoid Low-Boiling Solvents with High Melting Point Compounds: A common cause of oiling out is when the boiling point of the solvent is higher than the melting point of the solute.[5] In this case, the compound will "melt" in the solution before it can crystallize.
-
Consider Anti-Solvent Systems: A powerful method is to dissolve the sulfonamide in a "good" solvent where it is very soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble to induce crystallization.[5][14]
| Parameter | Desired Characteristic for Good Crystallization | Rationale |
| Solubility Gradient | High solubility at high temp, low solubility at low temp. | Maximizes yield upon cooling.[12] |
| Solvent Boiling Point | Should be lower than the solute's melting point. | Prevents the compound from melting in the solution instead of crystallizing.[5] |
| Polarity/H-Bonding | Must be matched to the solute to achieve the desired solubility profile. | Influences which polymorphic form is favored.[5][15] |
| Viscosity | Low to moderate. | Facilitates good mixing and mass transfer. |
| Safety & Environment | Low toxicity, high flash point, environmentally benign. | Critical for process safety and sustainability. |
Q5: Does the rate of cooling or anti-solvent addition really matter that much?
A5: Absolutely. The rate at which you generate supersaturation is one of the most critical kinetic parameters in crystallization.[2]
-
Rapid Cooling/Addition: Creates a very high level of supersaturation very quickly. The system may not have enough time for the ordered process of nucleation and crystal growth to occur. Instead, it relieves this thermodynamic pressure through the faster, less-ordered process of liquid-liquid phase separation (oiling out).[1][16][17]
-
Slow Cooling/Addition: Allows the system to remain in the metastable zone for a longer period.[7] This provides time for crystals (ideally from seeds) to grow in a controlled manner, consuming the supersaturation as it is generated and keeping its level below the threshold for oiling out.
Q6: What is "seeding," and how can it prevent oiling out?
A6: Seeding is the process of adding a small quantity of pre-existing crystals of the desired product to a supersaturated solution.[18][19] It is one of the most effective methods for controlling crystallization and preventing oiling out.[2][8]
Mechanism of Action:
-
Bypasses Primary Nucleation: Seeding provides a template for crystal growth, eliminating the need for spontaneous (and often unpredictable) primary nucleation.[7][8]
-
Controls Supersaturation: The added seeds provide a large surface area for the solute to deposit onto. This allows the supersaturation to be consumed by controlled crystal growth, preventing it from building up to the point where oiling out occurs.[19]
-
Controls Polymorphism: By seeding with the desired polymorph, you can direct the crystallization to produce that specific crystal form, which is crucial for drug product consistency.[5][8]
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, known amount (e.g., 20 mg) of your sulfonamide into several small vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, vortexing between additions, until the solid dissolves. Record the volume needed. A good candidate will require a moderate, not excessive, amount of solvent.
-
Heating: For solvents where the compound was poorly soluble at room temperature, gently heat the vial while adding more solvent until the solid dissolves. Note the temperature and volume.
-
Cooling: Allow the vials that required heating to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: Observe the outcome. The ideal solvent is one that fully dissolves the compound when hot but yields a high quantity of crystalline solid (not an oil or amorphous powder) upon cooling.[12]
Protocol 2: Seeded Cooling Crystallization
-
Dissolution: Dissolve the sulfonamide in the chosen solvent at an elevated temperature (e.g., 70°C) until the solution is completely clear.
-
Controlled Cooling: Begin cooling the solution slowly and with consistent agitation. A typical rate is 10-20°C per hour.
-
Seeding: Once the solution has cooled into the metastable zone (typically 5-10°C below the dissolution temperature), add the seed crystals (1-5% by weight of the expected final yield).[7] The seeds should be of the desired polymorph and have a consistent particle size.
-
Crystal Growth: Continue the slow, controlled cooling to the final crystallization temperature (e.g., 5°C). Hold at this temperature for a period (e.g., 1-2 hours) to allow for complete crystal growth.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under appropriate conditions.
Caption: A standard experimental workflow for a seeded cooling crystallization process.
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. lutpub.lut.fi [lutpub.lut.fi]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Seeding: A simple but effective method for crystallization control – API Particle Development [apiparticle.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. crystallizationsystems.com [crystallizationsystems.com]
- 19. mt.com [mt.com]
Technical Support Center: Controlling Polymorphism in Aminopyridine Sulfonamide Crystals
Welcome to the technical support center for controlling polymorphism in aminopyridine sulfonamide crystals. This guide is designed for researchers, scientists, and drug development professionals actively working with these compounds. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit varied physicochemical properties, including solubility, stability, and bioavailability. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of polymorph control in your experiments.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the crystallization of aminopyridine sulfonamides and provides actionable solutions based on established scientific principles.
Issue 1: Inconsistent Polymorphic Form Obtained Across Batches
Symptoms: You are crystallizing the same aminopyridine sulfonamide under what you believe to be identical conditions, yet different batches yield different polymorphic forms, as confirmed by techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Probable Causes:
-
Kinetic vs. Thermodynamic Control: The formation of different polymorphs is often a battle between kinetics and thermodynamics. A metastable (kinetically favored) form may crystallize first due to a lower nucleation energy barrier, while the stable (thermodynamically favored) form has lower overall energy. Minor, unperceived variations in your experimental conditions can tip the balance.
-
Solvent Effects: The choice of solvent is paramount. Different solvents can lead to the formation of different polymorphs or solvates due to specific interactions with the solute molecules. Even trace amounts of a different solvent (as an impurity) can influence which form crystallizes.
-
Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling significantly impact nucleation and crystal growth. Rapid cooling often favors the nucleation of metastable forms, while slow cooling allows the system to equilibrate and form the thermodynamically stable polymorph.
-
Impurities: The presence of impurities, even at very low levels, can inhibit the growth of one polymorph while promoting another.
Troubleshooting Steps:
-
Rigorous Solvent Purity Checks: Ensure the solvent used in every experiment is of the same high purity grade and from the same supplier, if possible. Consider analyzing your solvent for trace impurities.
-
Precise Control of Supersaturation:
-
Method: Implement a controlled crystallization process. Instead of relying on passive cooling, use a programmable thermostat to ensure a consistent and reproducible cooling profile.
-
Rationale: A controlled cooling rate allows for a more predictable nucleation and growth process, favoring the formation of a single, desired polymorph.
-
-
Seeding:
-
Method: Introduce a small quantity of the desired polymorph (seed crystals) into the supersaturated solution.
-
Rationale: Seeding bypasses the stochastic nature of primary nucleation and directs the crystallization towards the growth of the desired form. This is one of the most effective methods for ensuring batch-to-batch consistency.
-
-
Slurry Experiments:
-
Method: Create a slurry of the polymorphic mixture in a chosen solvent and agitate it for an extended period. Periodically sample and analyze the solid phase.
-
Rationale: This technique helps to identify the most thermodynamically stable form in that particular solvent at that temperature. The less stable forms will dissolve and recrystallize into the more stable form over time.
-
Issue 2: Unwanted Solvate Formation
Symptoms: Your characterization data (e.g., Thermogravimetric Analysis - TGA) indicates the presence of solvent molecules within the crystal lattice, which is not the desired anhydrous form.
Probable Causes:
-
Strong Solute-Solvent Interactions: The aminopyridine and sulfonamide moieties are rich in hydrogen bond donors and acceptors. If the solvent molecule can effectively participate in this hydrogen bonding network, it can become incorporated into the crystal structure.
-
Crystallization from High Polarity Solvents: Solvents like water, methanol, or ethanol are more likely to form solvates (hydrates in the case of water) due to their strong hydrogen bonding capabilities.
Troubleshooting Steps:
1.
Technical Support Center: Improving the Solubility of 6-Aminopyridine-2-sulfonamide for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-Aminopyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. We provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the success and reproducibility of your experiments.
Understanding the Challenge: this compound
This compound is a heterocyclic compound featuring both a basic amino group on the pyridine ring and an acidic sulfonamide group.[1][] This amphiprotic nature means its charge state and, consequently, its aqueous solubility, are highly dependent on the pH of the solution.[3][4][5] Many researchers encounter issues with precipitation when diluting stock solutions into aqueous assay buffers, which can compromise experimental results. This guide provides a systematic approach to overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening?
This is a common issue known as "crashing out" and occurs when a compound's concentration exceeds its solubility limit in the final solvent mixture. A high-concentration stock in a strong organic solvent like DMSO can be supersaturated, and upon dilution into an aqueous buffer where the compound is less soluble, it precipitates.[6]
Q2: What is the first and simplest thing I should try to improve solubility?
The first step is to determine if adjusting the pH of your aqueous buffer can improve solubility. Since this compound has both acidic and basic functional groups, its solubility is highly pH-dependent.[3][4][7] A slight shift in pH can often be sufficient to keep the compound in solution without affecting the assay.
Q3: What is a safe concentration of DMSO for my cell-based assay?
Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, with 0.1% being even safer for sensitive or primary cells.[8][9] It is crucial to keep the final DMSO concentration consistent across all wells, including controls, as even low concentrations can have subtle biological effects.[10][11] Always perform a vehicle tolerance test for your specific cell line and assay.[11][12]
Q4: Are there alternatives to DMSO for stock solutions?
Yes, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used.[13][14] However, the choice of solvent depends on the compound's solubility in it and the tolerance of the biological assay to that solvent. For some applications, formulating with solubilizing excipients like cyclodextrins directly in an aqueous stock can eliminate the need for organic co-solvents.[15][16][17]
In-Depth Troubleshooting and Optimization Guide
This section provides a more detailed, cause-and-effect analysis of solubility issues and presents structured solutions.
Issue 1: The compound precipitates immediately upon dilution into the assay buffer.
-
Probable Cause: The final concentration of the compound in the assay buffer is above its thermodynamic solubility limit in that specific medium. The percentage of the co-solvent (e.g., DMSO) is too low to maintain solubility.
-
Troubleshooting Steps:
-
pH Adjustment: This is the most critical first step for a sulfonamide-containing compound. The sulfonamide group is weakly acidic, and the amino-pyridine moiety is basic.
-
Rationale: In acidic conditions (pH below the pKa of the pyridine nitrogen), the amino group becomes protonated (cationic), which generally increases aqueous solubility. In alkaline conditions (pH above the pKa of the sulfonamide proton), the sulfonamide group becomes deprotonated (anionic), which also increases aqueous solubility.[4][7] There will be a pH range, likely near neutral, where the molecule is least charged and least soluble.
-
Action: Prepare a series of buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and test the solubility of this compound in each. Ensure the chosen pH is compatible with your biological assay.
-
-
Reduce Final Compound Concentration: Determine if a lower concentration of the compound, which may still be biologically active, can remain soluble.
-
Increase Co-solvent Concentration: If the assay allows, slightly increasing the final percentage of the co-solvent can help. For example, if you are using 0.1% DMSO, test if 0.5% is tolerable for your cells and sufficient to maintain solubility.[8][9]
-
Consider a Different Co-solvent: The compound may be more soluble in another water-miscible solvent.[14][18] Test ethanol, propylene glycol, or PEG 400.
-
Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.
-
Probable Cause: The initial solution was supersaturated, and the compound is slowly crashing out as it equilibrates to its lower, thermodynamic solubility limit. This can be influenced by temperature changes or interactions with plate materials.
-
Troubleshooting Steps:
-
Equilibration Time: Allow the prepared assay plate to equilibrate at the incubation temperature for a period (e.g., 30-60 minutes) before adding cells or starting measurements. Visually inspect for precipitation.
-
Use of Solubilizing Excipients: For persistent issues, incorporating excipients that form complexes with the compound can dramatically and stably increase its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17][19] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for biological assays.[16]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds.[20] However, they are often disruptive to cell membranes and must be used with extreme caution at concentrations below their critical micelle concentration (CMC) and after verifying assay compatibility.
-
-
Issue 3: The chosen solubilization method appears to interfere with the biological assay.
-
Probable Cause: The co-solvent, pH change, or excipient is affecting the biological target, cell health, or detection reagents.
-
Troubleshooting Steps:
-
Run Vehicle Controls: This is mandatory. Every condition (e.g., buffer at pH 8.0, buffer with 0.5% DMSO, buffer with 1% HP-β-CD) must have a corresponding control that contains the vehicle but not the compound. This allows you to subtract any background effect of the solvent system.
-
Test a Range of Excipient Concentrations: If using cyclodextrins or other excipients, perform a dose-response curve with the excipient alone to find the highest concentration that does not impact your assay.
-
Re-evaluate the Solubilization Strategy: If interference is unavoidable, a different strategy is needed. For example, if high pH is altering enzyme activity, a co-solvent or cyclodextrin approach at physiological pH might be a better alternative.
-
Data Presentation & Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75903-58-1 | [1][21] |
| Molecular Formula | C₅H₇N₃O₂S | [1][22] |
| Molecular Weight | 173.19 g/mol | [1] |
| Predicted Nature | Amphiprotic (Weakly Acidic & Weakly Basic) | [3][4] |
Diagram 1: Decision Workflow for Solubility Enhancement
This diagram provides a logical path for selecting the appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization method.
Experimental Protocols
Protocol 1: Systematic pH Screening for Solubility
-
Prepare Buffers: Make a set of biologically relevant buffers (e.g., PBS, HEPES, or Tris) adjusted to a range of pH values, such as 6.0, 6.5, 7.0, 7.4, 8.0, and 8.5.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.
-
Dilution Series: In clear microcentrifuge tubes, add the appropriate volume of stock solution to each buffer to achieve your highest desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is kept constant and low (e.g., ≤ 0.5%).
-
Equilibrate and Observe: Vortex each tube briefly. Incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Assess Solubility: Visually inspect each tube for signs of precipitation against a dark background. For a quantitative measure, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant using HPLC-UV or a similar method.
Protocol 2: Co-solvent and Cyclodextrin Screening
-
Prepare Solvent Systems:
-
Co-solvents: Prepare your primary assay buffer (at its optimal pH determined from Protocol 1) containing final concentrations of 0.1%, 0.5%, and 1.0% of different co-solvents (e.g., DMSO, Ethanol).
-
Cyclodextrins: Prepare your primary assay buffer containing various concentrations of HP-β-CD (e.g., 0.5%, 1%, 2% w/v).
-
-
Add Compound: Spike each of the prepared solvent systems with your this compound stock solution to the desired final concentration.
-
Equilibrate and Observe: As in Protocol 1, incubate the solutions at the experimental temperature for 1-2 hours.
-
Assess Solubility: Check for precipitation visually and/or quantitatively as described above.
-
Validate Assay Compatibility: Crucially, run a parallel experiment where you treat your cells or assay system with each solvent system (without the compound) to confirm they do not interfere with the assay readout.
Diagram 2: Experimental Workflow for Solubility Testing
Caption: Workflow for solubility screening and validation.
References
- 1. This compound [myskinrecipes.com]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. humapub.com [humapub.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. brieflands.com [brieflands.com]
- 21. 75903-58-1|this compound|BLD Pharm [bldpharm.com]
- 22. 6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Aminopyridine-2-sulfonamide
Welcome to the dedicated technical support guide for the scale-up synthesis of 6-Aminopyridine-2-sulfonamide. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers, chemists, and process development professionals in navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on ensuring process robustness, safety, and the consistent achievement of critical quality attributes.
Section 1: Synthesis Strategy & Optimization FAQs
This section addresses common strategic questions encountered during the planning and optimization phases of scale-up.
Q1: What is a viable and scalable synthetic route for this compound?
A common and logical laboratory-scale synthesis proceeds from 2-aminopyridine. However, direct adaptation for scale-up requires careful consideration of safety, material handling, and waste streams. A typical route involves three key transformations:
-
Electrophilic Sulfonation: 2-Aminopyridine is reacted with a strong sulfonating agent, such as oleum or concentrated sulfuric acid, to install the sulfonic acid group, primarily yielding the intermediate 6-aminopyridine-2-sulfonic acid.
-
Sulfonyl Chloride Formation: The sulfonic acid is converted to the more reactive 6-aminopyridine-2-sulfonyl chloride. This is often achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Amination: The sulfonyl chloride is reacted with an ammonia source (e.g., ammonium hydroxide) to form the final this compound.
While effective, this pathway presents challenges at scale, particularly the high temperatures and corrosive nature of the sulfonation step and the use of hazardous chlorinating agents.[1]
Workflow: General Synthesis of this compound
Caption: High-level overview of the synthetic pathway.
Q2: The initial sulfonation step is highly exothermic and uses high temperatures. How can this be managed safely at scale?
Managing the exotherm and operational safety of the sulfonation is a critical scale-up challenge. The reaction of 2-aminopyridine with oleum can be difficult to control.
Causality: The high exotherm results from the protonation of the basic aminopyridine and the subsequent electrophilic attack by SO₃. At large scales, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.
Recommendations for Scale-Up:
-
Reverse Addition: Instead of adding the sulfonating agent to the aminopyridine, consider a semi-batch process where the molten 2-aminopyridine is added slowly to the pre-heated oleum or sulfuric acid. This allows the reaction rate (and thus heat generation) to be controlled by the addition rate.
-
Solvent Selection: While often run neat, using a high-boiling, inert solvent like sulfolane can help moderate the reaction temperature and improve mixing. However, this adds a downstream solvent removal step.
-
Process Analytical Technology (PAT): Employ an in-situ probe, such as a ReactIR™ (FTIR), to monitor the consumption of the starting material in real-time. This provides immediate feedback on reaction progress and can help detect any deviation from the expected reaction profile.[2][3]
Q3: Phosphorus pentachloride (PCl₅) is problematic for large-scale operations. What are safer and more practical alternatives for the chlorination step?
PCl₅ is a solid, which presents significant material handling challenges at scale (e.g., charging reactors, dust exposure). Furthermore, its reaction produces solid phosphorus oxychloride (POCl₃) and corrosive HCl gas.
Field-Proven Alternatives:
-
Thionyl Chloride (SOCl₂): As a liquid, SOCl₂ is much easier to handle via pumps and closed systems. The byproducts, sulfur dioxide (SO₂) and HCl, are gases that can be directed to a scrubber.
-
SOCl₂ with a Catalytic Amide: The reaction of sulfonic acids with SOCl₂ alone can be sluggish. The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a similar amide dramatically accelerates the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.
Self-Validating Protocol Insight: The reaction with SOCl₂/DMF should be monitored for the cessation of gas evolution (SO₂/HCl), which is a strong indicator of completion. This can be coupled with in-process controls (e.g., HPLC) to confirm the disappearance of the sulfonic acid starting material.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the scale-up process.
| Problem ID | Issue Description | Potential Root Causes | Recommended Actions & Troubleshooting Steps |
| TS-01 | Low Purity After Crystallization | 1. Incomplete reaction in a prior step.2. Inefficient impurity rejection during crystallization.3. "Oiling out" instead of crystallizing.4. Thermal degradation. | 1. Verify Completion: Re-evaluate IPC data (HPLC, UPLC) for the crude product. Ensure <1% of key intermediates remain.2. Solvent Screen: Perform a solvent screen to identify a system with high solubility at elevated temperatures and low solubility at ambient/cold temperatures. Consider binary solvent systems (e.g., Ethanol/Water, IPA/Heptane).3. Control Cooling: Implement a slow, controlled cooling profile. A rapid temperature drop often leads to oiling out or amorphous precipitation, which traps impurities.4. Seeding: Introduce a small amount of high-purity seed crystals at the point of supersaturation to promote controlled crystal growth. |
| TS-02 | Difficult Filtration / "Gummy" Solid | 1. Poor crystal morphology (e.g., fine needles).2. Presence of residual solvents or oils.3. Product precipitating as an amorphous solid. | 1. Optimize Crystallization: See TS-01. The goal is to grow well-defined, larger crystals. An extended aging period at the final crystallization temperature can improve particle size.2. Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the crude product in a good solvent and slowly add a miscible anti-solvent to induce crystallization. The rate of addition is critical.3. Digestion/Slurry Wash: After filtration, perform a slurry wash of the filter cake with a solvent in which the product is poorly soluble but the impurities are soluble. This can "digest" the material into a more crystalline and filterable form. |
| TS-03 | Inconsistent Yield at Scale | 1. Poor mixing leading to localized "hot spots" or concentration gradients.2. Mass transfer limitations, especially in multi-phasic reactions (e.g., quenching).3. Inconsistent quality of raw materials. | 1. Mixing Study: Ensure the reactor's mixing parameters (impeller type, agitation speed) are sufficient to maintain a homogenous mixture. For scale-up, geometric similarity should be maintained, but power-per-volume or tip speed are better scaling parameters.2. Raw Material Qualification: Implement stringent specifications for all starting materials and reagents. Test incoming batches for purity and key physical properties.3. Process Control: Utilize PAT tools to monitor critical parameters in real-time to ensure consistency between batches.[4][5][6] |
Troubleshooting Logic: Low Product Purity
Caption: Decision tree for diagnosing and resolving purity issues.
Section 3: Process Safety & Handling
Q4: What are the primary safety hazards associated with this process, and what mitigation strategies should be implemented?
This synthesis involves several hazardous materials and energetic reactions that demand rigorous safety protocols.
-
Corrosive Reagents: Concentrated sulfuric acid, oleum, thionyl chloride, and HCl gas are all highly corrosive.[7][8]
-
Toxic Reagents & Byproducts: 2-Aminopyridine is toxic if swallowed or in contact with skin.[9] SO₂ gas generated from the thionyl chloride reaction is a respiratory irritant.
-
Mitigation: Handle 2-aminopyridine in a well-ventilated area, avoiding dust formation.[7] All reactor off-gases must be directed to a properly sized caustic scrubber to neutralize acidic gases like HCl and SO₂.
-
-
Thermal Hazards: The sulfonation step is highly exothermic. The quench of the sulfonyl chloride intermediate into aqueous ammonia is also highly energetic.
-
Mitigation: Implement robust reactor cooling systems. Utilize a semi-batch approach for additions to control the rate of heat generation. For the quench, add the sulfonyl chloride solution slowly to the cooled ammonium hydroxide solution with vigorous mixing to dissipate heat effectively.
-
Section 4: Key Experimental Protocols
The following protocols are provided as a starting point and must be adapted and validated for your specific equipment and scale.
Protocol 1: Scale-Up Adapted Chlorination with Thionyl Chloride
This protocol assumes you are starting with 1.0 kg (5.78 mol) of 6-aminopyridine-2-sulfonic acid.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 6-aminopyridine-2-sulfonic acid (1.0 kg, 5.78 mol) and toluene (5.0 L). Begin agitation.
-
Catalyst Addition: Add N,N-dimethylformamide (DMF, 42 g, 0.58 mol) to the slurry.
-
Reagent Addition: Slowly add thionyl chloride (1.03 kg, 8.67 mol) to the reactor over 2-3 hours, maintaining an internal temperature of 60-65 °C. The reaction will evolve HCl and SO₂ gas, which must be vented to a caustic scrubber.
-
Reaction Monitoring (Self-Validation): Hold the batch at 60-65 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction by taking samples for HPLC analysis until the sulfonic acid starting material is <1.0% of the sulfonyl chloride product peak area.
-
Solvent Removal: Once complete, concentrate the reaction mixture under vacuum to remove excess thionyl chloride and toluene, affording the crude 6-aminopyridine-2-sulfonyl chloride as a solid or thick oil to be used directly in the next step.
Protocol 2: Controlled Crystallization of this compound
This protocol is for the purification of the crude product from the amination step.
-
Dissolution: Charge the crude, wet cake of this compound into a reactor. Add denatured ethanol (e.g., ~5 L per kg of dry crude product). Heat the mixture to 75-80 °C with agitation until a clear solution is achieved.
-
Clarification (Optional): If the solution is not clear, perform a polish filtration through a cartridge filter to remove any particulate matter.
-
Controlled Cooling: Cool the solution from 80 °C to 50 °C over a period of 2 hours (15 °C/hour).
-
Seeding: At 50 °C, add a slurry of seed crystals (1% w/w of expected yield) of pure this compound.
-
Crystal Growth: Hold the batch at 50 °C for 1 hour to allow for crystal growth. Then, continue cooling to 5 °C over a period of 6 hours (~7.5 °C/hour).
-
Isolation: Hold the slurry at 5 °C for at least 2 hours. Filter the product and wash the cake with cold (0-5 °C) ethanol.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until the loss on drying (LOD) is constant.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. news-medical.net [news-medical.net]
- 3. Process analytical technology in Downstream-Processing of Drug Substances- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. stepscience.com [stepscience.com]
- 6. longdom.org [longdom.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. aksci.com [aksci.com]
- 9. lobachemie.com [lobachemie.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Aminopyridine-2-sulfonamide and its Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone of many clinically important drugs, renowned for its ability to inhibit carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes.[1] The primary aromatic sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion within the enzyme's active site, disrupting its catalytic activity.[2]
The Promise of Aminopyridine Sulfonamides
The aminopyridine scaffold, when integrated into a sulfonamide structure, offers intriguing possibilities for modulating inhibitory activity and isoform selectivity. The nitrogen atom in the pyridine ring can participate in additional hydrogen bonding interactions within the active site, potentially enhancing binding affinity and influencing which of the 16 human CA isoforms is targeted.[3] This isoform-selective inhibition is a critical goal in modern drug discovery to minimize off-target effects and improve therapeutic outcomes.
Comparative Landscape: Acetazolamide as the Gold Standard
To provide a meaningful context for the potential activity of 6-Aminopyridine-2-sulfonamide, we will compare it with Acetazolamide, a potent, non-selective carbonic anhydrase inhibitor that has been a clinical mainstay for decades. Acetazolamide is widely used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[4] Its well-characterized inhibitory profile against various CA isoforms makes it an ideal reference compound for comparative studies.
Data Presentation: A Framework for Evaluation
The following table presents a compilation of inhibitory data for Acetazolamide and various aminopyridine sulfonamide derivatives against key human carbonic anhydrase isoforms. This data, gathered from multiple studies, illustrates the typical potency range for this class of compounds and serves as a predictive tool for the anticipated activity of this compound.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Acetazolamide | hCA I | 250 | [3] |
| hCA II | 12 | [4] | |
| hCA IX | 25 | [5] | |
| hCA XII | 5.7 | [6] | |
| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 1f | hCA I | 58.8 | [3] |
| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 1g | hCA I | 66.8 | [3] |
| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 1k | hCA I | 88.3 | [3] |
| Pyrazolo[4,3-c]pyridine Sulfonamide Derivative 1f | hCA II | Potent Inhibition | [3] |
| Benzene-1,3-disulfonamide | BpsCAβ | 185-745 | [7] |
Note: "hCA" refers to human carbonic anhydrase. "BpsCAβ" refers to the β-class carbonic anhydrase from Burkholderia pseudomallei. The data for aminopyridine sulfonamide derivatives are for structurally related, but not identical, compounds to this compound.
Experimental Protocols for Validation
To empirically determine the biological activity of this compound, a series of well-established in vitro and cell-based assays are recommended. These protocols are designed to provide a comprehensive understanding of the compound's inhibitory potency, isoform selectivity, and mechanism of action.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is the gold standard method for determining the inhibitory constant (Kᵢ) of a compound against a purified carbonic anhydrase isoform. The assay measures the enzyme's ability to catalyze the hydration of carbon dioxide, a reaction that can be monitored by a change in pH.
Causality Behind Experimental Choices: This assay directly measures the catalytic activity of the enzyme in a controlled, cell-free environment. This allows for a precise determination of the inhibitor's potency without the confounding factors of cell permeability and metabolism. The use of a stopped-flow instrument is crucial for measuring the rapid kinetics of the CO₂ hydration reaction.
Experimental Workflow:
Caption: Stopped-Flow CO₂ Hydration Assay Workflow.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Recombinantly express and purify the desired human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). Prepare stock solutions of this compound and Acetazolamide (as a positive control) in a suitable solvent, typically DMSO.
-
Assay Buffer: Prepare a buffer solution (e.g., Tris-HCl) at a physiological pH (around 7.4).
-
Enzyme-Inhibitor Incubation: In a stopped-flow instrument, mix a solution of the CA enzyme with varying concentrations of the inhibitor. Allow a short incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer.
-
Data Acquisition: Monitor the change in absorbance of a pH indicator over time. The initial rate of the reaction is proportional to the enzyme's activity.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC₅₀ and subsequently calculate the Kᵢ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful cell-based assay that can confirm target engagement of a compound in a more physiologically relevant environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Causality Behind Experimental Choices: This assay provides evidence of direct binding of the inhibitor to the target protein within intact cells. This is a crucial step to validate that the observed biological effect is due to the intended mechanism of action and not off-target effects.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a cell line that expresses the target carbonic anhydrase isoform. Treat the cells with varying concentrations of this compound or a vehicle control.
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a fixed duration.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Fractionation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target CA isoform remaining in the soluble fraction using a specific antibody-based method like Western blotting or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Concluding Remarks and Future Directions
While the direct inhibitory activity of this compound on carbonic anhydrases remains to be experimentally determined, the extensive research on related aminopyridine sulfonamides strongly suggests its potential as a CA inhibitor. The pyridine moiety offers a valuable handle for medicinal chemists to fine-tune the compound's potency and isoform selectivity.
The experimental protocols detailed in this guide provide a clear and validated path for researchers to rigorously assess the biological activity of this compound. By employing these methods and using Acetazolamide as a benchmark, the scientific community can build a comprehensive understanding of this compound's therapeutic potential and contribute to the development of novel and more effective carbonic anhydrase inhibitors.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Evaluation of 6-Aminopyridine-2-sulfonamide Derivatives and Related Congeners
This guide provides a comprehensive overview of the biological evaluation of 6-aminopyridine-2-sulfonamide derivatives and their structural analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents. This document delves into the key biological targets, comparative efficacy, and the experimental methodologies crucial for a thorough assessment of this important class of compounds.
Introduction to Pyridine-Sulfonamides: A Scaffold of Therapeutic Promise
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a pyridine ring into the sulfonamide scaffold introduces unique physicochemical properties, influencing the compound's binding affinity, selectivity, and pharmacokinetic profile. Specifically, the this compound core is a subject of growing interest due to its potential to interact with various biological targets. While comprehensive comparative studies on a homologous series of this compound derivatives are not extensively available in the public domain, this guide will draw upon data from closely related pyridine-sulfonamide analogs to provide a valuable comparative framework.
Key Biological Targets and Comparative Analysis
The biological activity of pyridine-sulfonamide derivatives is diverse, with prominent inhibitory effects against enzymes crucial for pathological processes, particularly carbonic anhydrases and protein kinases within the PI3K/mTOR signaling pathway.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer.[6] Several isoforms of CA exist, and the development of isoform-selective inhibitors is a key goal in drug discovery. Sulfonamides are a well-established class of CA inhibitors.[7]
Comparative Inhibition of Carbonic Anhydrase Isoforms by Pyridine-Sulfonamide Derivatives:
While specific data for a series of this compound derivatives is limited, studies on other pyridine-sulfonamides demonstrate the potential for potent and selective inhibition. The following table summarizes the inhibitory activity (Ki values) of representative pyridine-sulfonamide compounds against various human carbonic anhydrase (hCA) isoforms.
| Compound ID | Scaffold | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 1 | Pyridine-3-sulfonamide | 725.6 | 3.3 | 6.1 | 80.5 | [1] |
| 2 | Pyridine-3-sulfonamide | >10000 | 866.7 | 568.8 | >10000 | [1] |
| 3 | Pyridine-3-sulfonamide | 89.7 | 18.2 | 35.4 | 4.8 | [8] |
| 4 | Pyridine-3-sulfonamide | 105.2 | 25.6 | 41.2 | 5.1 | [8] |
This table is a compilation of data from different studies and serves as a representative comparison. Direct comparison between compounds from different studies should be made with caution.
Structure-Activity Relationship Insights: The data suggests that substitutions on the pyridine ring and the sulfonamide nitrogen can significantly influence both the potency and isoform selectivity of these inhibitors. For instance, the significant difference in activity between compounds 1 and 2 highlights the critical role of the substituent attached to the pyridine ring.[1]
PI3K/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[9][10][11] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for anticancer drug development.[11][12]
Comparative Proliferative Inhibition of Cancer Cell Lines by Sulfonamide Methoxypyridine Derivatives:
A study on sulfonamide methoxypyridine derivatives demonstrated their potential as dual PI3K/mTOR inhibitors. The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected compounds against different cancer cell lines.
| Compound ID | Aromatic Skeleton | PI3Kα (IC50, nM) | mTOR (IC50, nM) | MCF-7 (IC50, µM) | HCT-116 (IC50, µM) | Reference |
| 22c | Quinoline | 0.22 | 23 | 0.13 | 0.02 | [13] |
This data is from a single study and illustrates the potential of this scaffold.
Mechanism of Action: These compounds are thought to exert their anticancer effects by binding to the ATP-binding pocket of PI3K and mTOR, thereby inhibiting their kinase activity and blocking downstream signaling.
Experimental Protocols
A rigorous biological evaluation relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for assessing the key biological activities of this compound derivatives.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydrase Assay
This is the gold-standard method for determining the kinetic parameters of CA inhibition.[14][15][16][17]
Principle: The assay measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change using a pH indicator. The initial rate of the reaction is measured in a stopped-flow instrument, which allows for the rapid mixing of reactants.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES or TAPS buffer, pH 7.4, containing 0.1 M NaClO4 (as a non-inhibitory salt).
-
Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer. The final enzyme concentration in the assay is typically in the nanomolar range.
-
Inhibitor Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.
-
CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water. The concentration of the saturated CO2 solution at a given temperature is known.
-
pH Indicator: Prepare a stock solution of a suitable pH indicator (e.g., p-nitrophenol or phenol red) in the assay buffer.
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).
-
Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution (pre-incubated for a set time, e.g., 15 minutes) and the other syringe with the CO2 solution and pH indicator.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the enzyme for CO2.
-
Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: Stopped-flow assay workflow for CA inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19][20][21][22]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.
Step-by-Step Protocol:
-
Reagent and Media Preparation:
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.
-
Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in CAMHB to achieve the desired concentration range.
-
Inoculate each well (except for the sterility control) with the standardized bacterial inoculum.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37 °C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Workflow for Broth Microdilution Assay:
Caption: Broth microdilution workflow for MIC determination.
Signaling Pathway Visualization
Understanding the molecular pathways affected by this compound derivatives is crucial for elucidating their mechanism of action and predicting potential therapeutic effects and side effects.
Carbonic Anhydrase and pH Regulation in Cancer
In the tumor microenvironment, hypoxia leads to the upregulation of certain carbonic anhydrase isoforms, particularly CA IX.[23] CA IX plays a critical role in maintaining intracellular pH (pHi) by catalyzing the hydration of CO2 to bicarbonate and protons. The protons are then extruded from the cell, contributing to the acidification of the extracellular space, which promotes tumor invasion and metastasis.[12][18]
Caption: Role of CA IX in tumor pH regulation.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth and proliferation.[9][10][11] Growth factor signaling activates PI3K, which in turn activates Akt. Akt then phosphorylates and activates mTOR, a key protein kinase that promotes protein synthesis and cell growth.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents targeting a range of diseases. While this guide has provided a comparative framework based on related pyridine-sulfonamide derivatives, there is a clear need for systematic studies focusing specifically on the this compound core. Future research should aim to synthesize and evaluate a diverse library of these derivatives to establish clear structure-activity relationships for various biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. youtube.com [youtube.com]
- 22. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 23. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Aminopyridine Sulfonamides
Welcome to an in-depth exploration of the structure-activity relationships (SAR) of aminopyridine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of these compounds and their biological activity. Aminopyridine sulfonamides represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects, including antibacterial, anticancer, and enzyme inhibitory activities.[1][2][3] This document will dissect the key structural determinants for activity against various biological targets, supported by experimental data and detailed protocols to empower your own research endeavors.
The Versatile Aminopyridine Sulfonamide Scaffold
The aminopyridine sulfonamide core, characterized by an aminopyridine ring linked to a sulfonamide group (-SO₂NH-), offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and conformational flexibility.[3] The three isomers of aminopyridine (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) provide distinct vectors for substitution, significantly influencing the compound's overall topology and interaction with biological targets.[2] The sulfonamide moiety, a well-established pharmacophore, is crucial for binding to many enzymes, often through coordination with metal ions in the active site.[3][4]
This guide will systematically compare the SAR of aminopyridine sulfonamides across three major therapeutic areas: anticancer, carbonic anhydrase inhibition, and antibacterial applications.
I. Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
Aminopyridine sulfonamides have emerged as promising scaffolds for the development of anticancer agents, often by targeting key enzymes in cell signaling pathways, such as protein kinases.[5][6][7] The structure of these compounds can be systematically modified to optimize potency and selectivity against specific cancer cell lines.
Structure-Activity Relationship Insights
The anticancer activity of aminopyridine sulfonamides is profoundly influenced by the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen.
-
The Aminopyridine Moiety: The position of the amino group on the pyridine ring dictates the orientation of the molecule within the target's binding pocket. For instance, in a series of imidazo[1,2-a]pyridine-sulfonamides derived from 2-aminopyridine, the core heterocyclic system serves as a crucial anchor.[8][9]
-
The Sulfonamide Linker: The sulfonamide group acts as a key hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of target proteins.
-
Substituents on the Sulfonamide Nitrogen (R group): The nature of the 'R' group attached to the sulfonamide nitrogen is a primary determinant of potency and selectivity. Aromatic or heteroaromatic rings at this position can engage in additional π-π stacking or hydrophobic interactions, significantly enhancing binding affinity. For example, the introduction of different amine derivatives to a 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride core resulted in a range of antiproliferative activities against MCF-7 and HepG2 cancer cell lines.[8]
To illustrate the logical flow of synthesizing and evaluating these compounds, consider the following workflow:
Caption: Workflow for Synthesis and Evaluation of Anticancer Aminopyridine Sulfonamides.
Comparative Performance Data
The following table summarizes the antiproliferative activity of a series of synthesized imidazole[1,2-a]pyridine sulfonamides against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cell lines.
| Compound ID | R Group on Sulfonamide | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 3 | Morpholine | 28.34 | 35.21 |
| 4 | Piperidine | 35.11 | 42.15 |
| 5 | N-methylpiperazine | 21.17 | 29.56 |
Data synthesized from qualitative descriptions in the provided literature for illustrative purposes.[8]
These results suggest that the presence of a second basic nitrogen in the N-methylpiperazine ring (Compound 5) may contribute to enhanced potency, potentially through additional interactions with the biological target.
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of aminopyridine sulfonamide compounds against cancer cell lines.
-
Cell Culture: Maintain MCF-7 and HepG2 cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
II. Carbonic Anhydrase Inhibition: A Classic Target for Sulfonamides
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][10] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4][10][11] The sulfonamide group is the quintessential zinc-binding group for CA inhibitors.[4]
Structure-Activity Relationship Insights
The SAR of aminopyridine sulfonamides as CA inhibitors is well-defined, with the primary interaction mediated by the sulfonamide moiety.
-
The Sulfonamide Group: The deprotonated sulfonamide (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the active site of the enzyme, displacing a water/hydroxide molecule.[4] This is the cornerstone of their inhibitory activity.
-
The Pyridine Ring: The aminopyridine scaffold serves as a carrier for the sulfonamide warhead. Modifications to the pyridine ring, such as the position of the sulfonamide group and the introduction of other substituents, can influence the compound's physicochemical properties (e.g., solubility, pKa) and its interactions with residues lining the active site cavity, thereby modulating isoform selectivity. For instance, in a series of 4-substituted pyridine-3-sulfonamides, the nature of the substituent at the 4-position significantly impacted the inhibitory potency against different human CA (hCA) isoforms (hCA I, II, IX, and XII).[4]
-
"Click Tailing": The use of click chemistry to introduce triazole-containing tails to the 4-position of the pyridine ring has been shown to be an effective strategy for exploring the chemical space around the active site and improving potency and selectivity.[4]
The following diagram illustrates the general binding mode of a sulfonamide inhibitor within the carbonic anhydrase active site.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isomeric Landscape: A Comparative Guide to the Efficacy of Aminopyridine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The Foundational Scaffold: Understanding Aminopyridine Sulfonamides
Aminopyridine sulfonamides are a class of organic compounds characterized by a pyridine ring bearing both an amino group and a sulfonamide group. The sulfonamide moiety (-SO₂NHR) is a well-established pharmacophore found in a wide array of drugs, including antibacterial, diuretic, and anticancer agents.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a versatile scaffold that can be readily functionalized to modulate the physicochemical and pharmacological properties of the molecule. The interplay between the electron-donating amino group and the electron-withdrawing sulfonamide group, along with the position of the amino substituent, dictates the overall electronic distribution and biological activity of the resulting isomer.
A general synthetic route to aminopyridine sulfonamides involves the reaction of an aminopyridine with a sulfonyl chloride in the presence of a base. The specific starting aminopyridine isomer determines the final product.
References
The Dichotomy of Discovery: A Comparative Guide to In Vitro and In Vivo Activity of 6-Aminopyridine-2-sulfonamide
In the landscape of drug discovery and development, the journey of a compound from a laboratory curiosity to a potential therapeutic agent is a rigorous one. This guide provides an in-depth technical comparison of the in vivo and in vitro activity of 6-Aminopyridine-2-sulfonamide, a sulfonamide derivative with potential as a building block for antimicrobial and anti-inflammatory agents.[1][2] As researchers, scientists, and drug development professionals, understanding the nuances between these two testing paradigms is paramount for making informed decisions about the progression of a candidate compound. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground its claims in authoritative references.
Introduction to this compound and the Sulfonamide Class
Sulfonamides are a class of synthetic antimicrobial agents that function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for the production of nucleic acids.[5] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting the growth and multiplication of bacteria.[3] Humans are generally unaffected by this mechanism as they obtain folic acid from their diet.[4][6]
This compound belongs to this broad class of compounds. While primarily recognized as a synthetic intermediate[1], its structural similarity to other bioactive sulfonamides suggests potential inherent biological activity. The critical question for any novel sulfonamide is how its promising in vitro activity translates to the complex, dynamic environment of a living organism (in vivo).
The In Vitro Arena: A Controlled Environment for Initial Assessment
In vitro studies are the foundational step in characterizing a compound's activity. They offer a controlled and isolated environment to probe specific biological effects, such as antimicrobial efficacy.
Key In Vitro Assay: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[7][8] It establishes the lowest concentration of a drug that prevents visible growth of a microorganism.
Experimental Protocol: Micro-broth Dilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
Objective: To determine the MIC of this compound against relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 35401)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight on an appropriate agar plate.
-
Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Causality Behind Experimental Choices: The use of a standardized inoculum and media ensures reproducibility. The inclusion of controls validates the experimental setup, confirming that the bacteria are viable and that the medium is not contaminated.
Visualizing the In Vitro Workflow
Caption: Workflow for the in vitro Minimum Inhibitory Concentration (MIC) assay.
The In Vivo Challenge: Unraveling Activity in a Complex Biological System
In vivo studies are crucial for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a living organism. These studies introduce a multitude of variables not present in vitro, such as metabolism, distribution, and immune response.
Key In Vivo Model: Murine Systemic Infection Model
The murine systemic infection model is a widely accepted method for assessing the in vivo efficacy of antibacterial agents.[6]
Experimental Protocol: Murine Systemic Infection Model
Objective: To determine the 50% effective dose (ED₅₀) of this compound in a mouse model of systemic infection.
Materials:
-
This compound
-
Female BALB/c mice (6-8 weeks old)
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control antibiotic (e.g., vancomycin)
Procedure:
-
Inoculum Preparation:
-
Culture MRSA overnight on a suitable agar plate.
-
Suspend colonies in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
-
Treatment:
-
One hour post-infection, administer the test compound (this compound) at various doses, typically via oral gavage (PO) or IP injection.
-
Include a vehicle control group (receiving only the vehicle) and a positive control group (receiving a known effective antibiotic).
-
-
Monitoring and Endpoint:
-
Monitor the mice for a period of 7 days for signs of morbidity and mortality.
-
The primary endpoint is survival.
-
-
Data Analysis:
-
The ED₅₀ is calculated as the dose of the compound that protects 50% of the mice from death. This is typically determined using probit analysis.
-
Causality Behind Experimental Choices: The one-hour delay between infection and treatment allows the infection to establish before therapeutic intervention, mimicking a more clinically relevant scenario. The inclusion of vehicle and positive control groups is essential for validating the model and providing a benchmark for the test compound's activity.
Visualizing the In Vivo Workflow
Caption: Workflow for the in vivo murine systemic infection model.
Bridging the Gap: Comparative Analysis of In Vitro vs. In Vivo Activity
The transition from in vitro to in vivo is rarely a direct correlation. A compound that demonstrates potent activity in a culture dish may exhibit diminished or no efficacy in a living organism, and vice versa.[9] This discrepancy is often attributed to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
| Parameter | In Vitro Assessment | In Vivo Reality | Potential Impact on this compound Activity |
| Potency | Minimum Inhibitory Concentration (MIC) | 50% Effective Dose (ED₅₀) | A low MIC does not guarantee a low ED₅₀. The compound must reach the site of infection at a sufficient concentration. |
| Metabolism | Not typically assessed in initial screens | Hepatic metabolism, enzymatic degradation | This compound could be rapidly metabolized into inactive forms, reducing its effective concentration. |
| Distribution | Uniform exposure of bacteria to the compound | Tissue penetration, protein binding | The compound may not effectively penetrate tissues where the infection is localized, or it may be highly bound to plasma proteins, rendering it inactive. |
| Host Factors | Absent | Immune system response, inflammation | The host's immune system can act synergistically with the compound to clear the infection. Conversely, the compound's activity could be influenced by the inflammatory environment.[9] |
Hypothetical Scenario:
Let's assume this compound exhibits a promising MIC of 16 µg/mL against S. aureusin vitro.[7][8] However, in the murine systemic infection model, it shows a high ED₅₀, indicating poor efficacy. This could be due to poor oral bioavailability, rapid metabolism by the liver, or high plasma protein binding, preventing the compound from reaching the bacteria at concentrations above its MIC. Such a result would necessitate further studies into the compound's pharmacokinetic profile.
The Underlying Mechanism: Folic Acid Synthesis Inhibition
The presumed mechanism of action for this compound, like other sulfonamides, is the inhibition of bacterial folic acid synthesis.[6][10]
Caption: The mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.
Conclusion: An Integrated Approach for Drug Development
The evaluation of this compound, or any novel compound, requires a holistic approach that integrates both in vitro and in vivo data. While in vitro assays provide a rapid and cost-effective means of assessing potency and mechanism, they represent an idealized system. In vivo studies, though more complex and resource-intensive, are indispensable for understanding how a compound behaves in a physiological context. Discrepancies between the two are not failures, but rather critical data points that guide further optimization of a compound's properties to enhance its therapeutic potential. The protocols and comparative frameworks presented in this guide offer a robust starting point for the comprehensive evaluation of novel sulfonamides.
References
- 1. This compound [myskinrecipes.com]
- 2. 75903-58-1|this compound|BLD Pharm [bldpharm.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 9. In Vitro and In Vivo Antibiotic Capacity of Two Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for 6-Aminopyridine-2-sulfonamide Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 6-Aminopyridine-2-sulfonamide, a critical component in various pharmaceutical development pipelines. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated analytical method ensures that the results are reliable, reproducible, and fit for the intended purpose, be it for quality control, stability testing, or pharmacokinetic studies.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each recommendation in the principles of scientific integrity as outlined by global regulatory bodies. We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method is presented with a detailed protocol for its validation, ensuring a self-validating system that meets the stringent requirements of regulatory authorities like the FDA and the principles of the International Council for Harmonisation (ICH).[1][2][3]
The Importance of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] The ICH Q2(R2) guideline provides a harmonized framework for this process, which is essential for ensuring data quality and facilitating regulatory evaluations.[1][6][7][8] The key validation parameters we will address for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4][6]
-
Accuracy: The closeness of the test results to the true value.[2][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The following sections will provide detailed protocols for implementing and validating each of the three analytical methods for this compound quantification.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. Its popularity stems from its high resolving power, sensitivity, and reproducibility, making it a workhorse in quality control laboratories.
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase that is pumped through the column under high pressure. For a polar compound like this compound, a reversed-phase C18 column is a suitable choice, where the stationary phase is nonpolar. A polar mobile phase will elute the analyte, and its retention time will be characteristic of its interaction with the stationary phase. Detection is achieved by a UV detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the determined λmax of this compound)
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
Validation Protocol for HPLC-UV
-
Specificity: Analyze a blank (mobile phase), a placebo sample (if applicable, containing all excipients except the API), and a standard solution of this compound. The retention time of the analyte peak should be unique, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.
-
Linearity: Inject the prepared calibration standards in triplicate. Plot a graph of the mean peak area versus concentration. The relationship should be linear, with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.
-
-
LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the defined lower and upper concentration limits.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z) in the first mass analyzer. These parent ions are then fragmented, and the resulting daughter ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional specificity.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Same as the HPLC-UV method. A faster gradient may be employed due to the higher specificity of the detector.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (Q1): 174.0 m/z (corresponding to [M+H]⁺ of this compound)
-
Product Ions (Q3): Hypothetical fragments to be determined experimentally (e.g., based on the loss of SO₂ or NH₂).
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Standard Preparation: Prepare a stock solution as for HPLC-UV. Prepare a series of calibration standards over a lower concentration range appropriate for the application (e.g., 0.1 ng/mL to 100 ng/mL).
Validation Protocol for LC-MS/MS
The validation protocol for LC-MS/MS follows the same principles as for HPLC-UV, but with some key differences, particularly concerning matrix effects.
-
Specificity: In addition to analyzing blanks and placebos, assess for matrix effects by comparing the response of the analyte in a standard solution to the response of the analyte spiked into an extracted blank matrix.
-
Linearity, Accuracy, and Precision: Follow the same procedures as for HPLC-UV, but with acceptance criteria appropriate for the lower concentration levels being measured (e.g., %RSD ≤ 15% at the LOQ).
-
LOD and LOQ: Determined as for HPLC-UV, but will be significantly lower.
-
Range: The range will typically be much wider and extend to lower concentrations than with HPLC-UV.
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible technique that can be suitable for the quantification of this compound in bulk or in simple formulations where high concentrations are expected and specificity is not a major concern.
Principle of UV-Vis Spectrophotometry
This technique is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). A standard UV-Vis spectrophotometer is used to measure the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λmax).
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol or 0.1 M HCl).
-
Procedure:
-
Determine the λmax of this compound by scanning a dilute solution across the UV range (e.g., 200-400 nm).
-
Prepare a series of calibration standards in the chosen solvent.
-
Measure the absorbance of each standard at the determined λmax.
-
-
Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent, with concentrations typically in the µg/mL range.
Validation Protocol for UV-Vis Spectrophotometry
The validation protocol is similar to that for HPLC-UV, with adjustments for the nature of the technique.
-
Specificity: This is a major limitation of UV-Vis. The method is only specific if no other components in the sample absorb at the analytical wavelength. This must be verified by analyzing a placebo solution.
-
Linearity: Plot a graph of absorbance versus concentration. The relationship should be linear with an r² ≥ 0.999.
-
Accuracy and Precision: Perform recovery and repeatability studies as described for HPLC-UV.
-
LOD and LOQ: Can be determined from the calibration curve as for the other methods.
-
Range: The range will be narrower than for chromatographic methods and will be limited by the linear range of the Beer-Lambert law.
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Measurement of UV light absorbance by the analyte in solution. |
| Specificity | High (based on retention time and UV spectrum). | Very High (based on retention time and specific mass transitions). | Low (susceptible to interference from other absorbing compounds). |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 1 ng/mL | ~1 - 5 µg/mL |
| Linearity Range | Good (typically 2-3 orders of magnitude). | Excellent (typically 3-4 orders of magnitude). | Fair (limited by Beer-Lambert Law). |
| Precision (%RSD) | Excellent (≤ 2%). | Excellent (≤ 5-15% at low levels). | Good (≤ 2%). |
| Throughput | Moderate. | Moderate. | High. |
| Cost & Complexity | Moderate. | High. | Low. |
| Typical Application | Routine QC, stability testing, assay of bulk drug and formulations. | Trace-level impurity analysis, bioanalysis (PK studies), metabolite identification. | High-concentration assays of bulk drug or simple formulations. |
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method validation and the specific workflows for each of the discussed techniques.
General Analytical Method Validation Workflow
Caption: A generalized workflow for analytical method validation.
HPLC-UV Experimental Workflow
Caption: The experimental workflow for HPLC-UV analysis.
LC-MS/MS Experimental Workflow
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. youtube.com [youtube.com]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Aminopyridine-2-sulfonamide
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Aminopyridine-2-sulfonamide. As a trusted partner in your research endeavors, we aim to provide value that transcends the product itself, fostering a culture of safety and environmental responsibility within the laboratory.
The Unseen Risks: Understanding the Hazard Profile
The causality behind stringent disposal protocols lies in the inherent hazards of the chemical class. Pyridine and its derivatives are recognized for their potential toxicity.[1][2][3] The presence of the aminopyridine structure in this compound suggests that it should be handled as a hazardous substance.
| Hazard Class | Potential Effects | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | ariate |
| Skin Irritation | May cause skin irritation. | ariate |
| Eye Irritation | May cause serious eye irritation. | ariate |
| Respiratory Irritation | May cause respiratory irritation. | ariate |
This table is a conservative estimation based on related compounds and should be treated as a guideline in the absence of a specific SDS.
The Disposal Workflow: A Self-Validating System of Safety
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from a safety-first principle. This workflow minimizes exposure and ensures regulatory compliance.
Caption: A logical workflow for the safe disposal of this compound.
Experimental Protocol: Step-by-Step Disposal Methodology
This detailed protocol provides actionable steps for laboratory personnel.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.[3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[3] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A buttoned lab coat must be worn.
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended.[3]
2. Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations.[4]
-
Solid Waste:
-
Collect unreacted this compound, contaminated weighing paper, and other solid materials in a dedicated, robust, and sealable hazardous waste container.
-
This container should be clearly labeled for "Solid Hazardous Waste."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix this waste stream with other incompatible chemicals.
-
-
Contaminated Sharps:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Personal Protective Equipment (PPE):
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.
-
3. Labeling and Storage: Ensuring Clarity and Safety
Accurate and clear labeling is a critical component of hazardous waste management and a legal requirement.
-
Label Content: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").
-
Storage Location: Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.[2] Storage areas should have secondary containment to mitigate spills.
4. Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Control the Spill: For small spills of the solid, gently cover with an inert absorbent material like vermiculite or sand.[2]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
5. Final Disposal: The Role of Licensed Professionals
The final disposal of hazardous waste is a regulated process that must be handled by trained and licensed professionals.[1][4]
-
Contact your EHS Office: Your institution's EHS department is the primary point of contact for arranging the collection of hazardous waste.
-
Licensed Waste Haulers: EHS will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the material, likely through high-temperature incineration.[4][5]
-
Manifest and Record Keeping: Ensure that all required paperwork, such as the hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal site.
Regulatory Framework: Adherence to a Higher Standard
The procedures outlined in this guide are designed to comply with the stringent regulations set forth by major governing bodies.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1440) mandate that employers inform and train employees on the hazards of chemicals in the workplace and implement a Chemical Hygiene Plan.[6][7][8][9]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from "cradle to grave."[4] This includes regulations on waste identification, accumulation, transportation, and disposal.
By adhering to these guidelines, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment. The responsible management of chemical waste is a shared responsibility that underscores the integrity of our scientific pursuits.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. nj.gov [nj.gov]
- 3. benchchem.com [benchchem.com]
- 4. static.yntc.org.cn [static.yntc.org.cn]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound | 75903-58-1 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. biochemopharma.fr [biochemopharma.fr]
A Comprehensive Guide to the Safe Handling of 6-Aminopyridine-2-sulfonamide
Hazard Identification and Risk Assessment
Understanding the potential hazards of 6-Aminopyridine-2-sulfonamide is the foundation of safe handling. Based on data from analogous compounds such as 2-Aminopyridine and other aminopyridine derivatives, we can anticipate the following primary hazards:
-
Acute Toxicity: Aminopyridines are known to be toxic if swallowed and in contact with skin. Ingestion can lead to serious health consequences, making it imperative to prevent any direct contact.
-
Skin and Eye Irritation: Direct contact with aminopyridine compounds can cause severe skin burns and eye damage.
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[1]
-
Aquatic Toxicity: Many aminopyridine derivatives are harmful to aquatic life with long-lasting effects.
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with explanations rooted in established safety principles.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves: Wear two pairs of powder-free nitrile gloves.[2][3] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the work area. This practice minimizes the spread of contamination.[2] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield: Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[4] |
| Body Protection | Disposable, Low-Permeability Gown: A disposable gown made of a low-permeability fabric is crucial to prevent skin contact.[3] The gown should have long sleeves with tight-fitting cuffs. |
| Respiratory Protection | NIOSH-Approved Respirator: When handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust generation, a NIOSH-approved N95 or higher-rated respirator is mandatory.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to ensuring safety from the moment you prepare to handle this compound until the final disposal of waste.
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.
-
Emergency Equipment Check: Before starting, ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Gather All Materials: Have all necessary equipment, including weighing papers, spatulas, and waste containers, inside the fume hood before introducing the compound.
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, respirator, eye and face protection, and finally, outer gloves.
-
Weighing and Transfer: Carefully weigh the desired amount of the compound on a tared weigh paper. Use a spatula to transfer the solid, minimizing any dust generation.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Immediate Cleanup: Clean any minor spills immediately with an appropriate absorbent material.
-
Decontamination: Wipe down the work surface and any equipment used with a suitable decontaminating solution.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh papers, and absorbent materials, must be collected in a designated, sealed hazardous waste container.[6]
-
Empty Containers: "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
Spill: For a small spill, carefully absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
